molecular formula C17H17NO2 B1642774 2-(5-Methoxy-indol-1-yl)-1-phenylethanol

2-(5-Methoxy-indol-1-yl)-1-phenylethanol

Cat. No.: B1642774
M. Wt: 267.32 g/mol
InChI Key: GYJYOQXQBHEGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-indol-1-yl)-1-phenylethanol is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-1-phenylethanol

InChI

InChI=1S/C17H17NO2/c1-20-15-7-8-16-14(11-15)9-10-18(16)12-17(19)13-5-3-2-4-6-13/h2-11,17,19H,12H2,1H3

InChI Key

GYJYOQXQBHEGST-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

5-methoxyindole reaction with styrene oxide product

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(5-Methoxy-1H-indol-3-yl)-1-phenylethanol via Reaction of 5-Methoxyindole with Styrene Oxide

Executive Summary

This technical guide provides a comprehensive overview of the acid-catalyzed Friedel-Crafts alkylation of 5-methoxyindole with styrene oxide. This reaction is a highly efficient and regioselective method for synthesizing 2-(5-methoxy-1H-indol-3-yl)-1-phenylethanol, a valuable intermediate in medicinal chemistry and drug development. We will explore the underlying reaction mechanism, compare various catalytic systems, provide a detailed experimental protocol, and discuss the significance of the resulting product. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement this important chemical transformation.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a quintessential "privileged structure" in drug discovery, renowned for its ability to bind with high affinity to a multitude of biological receptors.[1][2] Derivatives of indole are central to numerous pharmacologically active compounds, including neurotransmitters like serotonin and melatonin, as well as a wide array of approved therapeutics.[3][4][5] Consequently, methods for the selective functionalization of the indole ring are of paramount importance.

The Friedel-Crafts alkylation of indoles with epoxides represents a powerful strategy for C-C bond formation, specifically at the electron-rich C3 position.[6][7][8] This reaction provides direct access to β-amino alcohol precursors and tryptophol derivatives, which are key building blocks for complex molecular architectures. The reaction between 5-methoxyindole and styrene oxide is a prime example, yielding a 3-substituted indole with significant potential for further chemical elaboration.

Reaction Mechanism: Lewis Acid-Catalyzed Epoxide Ring-Opening

The reaction proceeds via a Lewis acid-catalyzed electrophilic substitution mechanism. The C3 position of the indole ring is the most nucleophilic and is the preferred site for electrophilic attack.[6][8]

The key steps are:

  • Activation of the Epoxide: A Lewis acid (e.g., InCl₃, nano MgO) coordinates to the oxygen atom of the styrene oxide. This coordination polarizes the C-O bonds, making the epoxide a much more potent electrophile.[1][8]

  • Nucleophilic Attack: The electron-rich π-system of the 5-methoxyindole ring, specifically at the C3 position, attacks one of the electrophilic carbons of the activated epoxide ring.

  • Regioselectivity: In the case of aryl epoxides like styrene oxide, the nucleophilic attack preferentially occurs at the benzylic carbon.[6][8] This is due to the stabilization of the partial positive charge at this position by the adjacent phenyl ring. This regioselective attack leads to the formation of a primary alcohol.[6][8]

  • Protonolysis/Workup: The reaction is quenched, and subsequent workup protonates the resulting alkoxide to yield the final alcohol product, 2-(5-methoxy-1H-indol-3-yl)-1-phenylethanol.

ReactionMechanism Figure 1: Reaction Mechanism Indole 5-Methoxyindole Intermediate Covalent Intermediate Indole->Intermediate 2. Nucleophilic Attack (C3) StyreneOxide Styrene Oxide ActivatedComplex Activated Epoxide-LA Complex StyreneOxide->ActivatedComplex 1. Activation Catalyst Lewis Acid (LA) Catalyst->ActivatedComplex ActivatedComplex->Intermediate 2. Nucleophilic Attack (C3) ProductAlkoxide Product Alkoxide Intermediate->ProductAlkoxide Ring Opening FinalProduct 2-(5-Methoxy-1H-indol-3-yl)-1-phenylethanol ProductAlkoxide->FinalProduct 3. Workup (H+)

Caption: Figure 1: Lewis acid-catalyzed reaction pathway.

Catalysis and Reaction Optimization

The choice of catalyst is critical for the success of this reaction, influencing yield, reaction time, and conditions. While numerous Lewis acids can be employed, they offer different advantages regarding cost, handling, and environmental impact.[9]

The causality behind catalyst selection lies in balancing reactivity with selectivity. A strong Lewis acid can lead to rapid reaction but may also promote polymerization of the epoxide or other side reactions.[8] Milder, more tolerant Lewis acids like Indium(III) chloride (InCl₃) have emerged as highly effective catalysts, enabling the reaction to proceed under mild conditions with high yields and regioselectivity.[7][8] Nanocrystalline metal oxides, such as nano MgO, represent a greener alternative, capable of catalyzing the reaction under solvent-free conditions, though often requiring higher temperatures.[6]

Table 1: Comparison of Catalytic Systems for Indole Alkylation with Epoxides

Catalyst SystemSolventTemperature (°C)Typical TimeYield (%)Key Advantages & InsightsReference
InCl₃ (10 mol%) DichloromethaneAmbient1 - 2.5 h85 - 95High yields, mild conditions, excellent regioselectivity. InCl₃ is a water-tolerant Lewis acid, simplifying handling.[7][8]
Nano MgO Solvent-free1001 - 2 h88 - 94Green, heterogeneous catalyst. Avoids toxic solvents. Higher temperature is required to drive the reaction.[6]
PW₁₂-APTES@SBA-15 DichloromethaneReflux0.5 - 1 h85 - 95Highly efficient, reusable catalyst. Short reaction times. Catalyst preparation is more involved.[9]
Ln(OTf)₃ DichloromethaneAmbient10 - 62 h~80Effective but often requires longer reaction times compared to other systems.[8][9]

Detailed Experimental Protocol (InCl₃-Catalyzed Method)

This protocol is adapted from established literature procedures utilizing Indium(III) chloride as the catalyst.[7][8] It represents a reliable and high-yielding method for the synthesis.

Materials and Reagents
  • 5-Methoxyindole (1.0 mmol, 147.17 mg)

  • Styrene oxide (1.0 mmol, 120.15 mg, 114 µL)

  • Indium(III) chloride (InCl₃), anhydrous (10 mol%, 0.1 mmol, 22.1 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

  • Ethyl acetate/Hexane mixture (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (147.17 mg) and anhydrous dichloromethane (5 mL). Stir at room temperature until the indole is fully dissolved.

  • Addition of Reagents: Add anhydrous Indium(III) chloride (22.1 mg) to the solution. Follow with the addition of styrene oxide (114 µL) via syringe.

  • Reaction Monitoring: Stir the mixture at ambient temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 2:8 ethyl acetate:hexane eluent). The reaction is typically complete within 2 hours, as indicated by the consumption of the starting indole.

  • Quenching and Extraction: Upon completion, add water (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with an ethyl acetate-hexane mixture (e.g., starting with 1:9 and gradually increasing polarity to 3:7) to afford the pure product, 2-(5-methoxy-1H-indol-3-yl)-1-phenylethanol, as a solid.

Caption: Figure 2: Experimental workflow for the synthesis.

Applications in Drug Development

The product, 2-(5-methoxy-1H-indol-3-yl)-1-phenylethanol, is a versatile scaffold. The hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaboration. The indole N-H can be alkylated or acylated, and the phenyl ring can be modified to explore structure-activity relationships (SAR).

Derivatives of 2-phenyl-1H-indoles and related structures have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][10] The structural motif is present in molecules that target DNA gyrase, topoisomerase, and COX enzymes, highlighting the therapeutic potential of compounds derived from this synthesis.[3]

Conclusion

The Lewis acid-catalyzed reaction between 5-methoxyindole and styrene oxide is a robust and highly regioselective method for synthesizing 2-(5-methoxy-1H-indol-3-yl)-1-phenylethanol. Catalysts such as Indium(III) chloride provide an efficient route under mild conditions, while greener alternatives like nano MgO offer solvent-free options. The resulting product is a valuable building block for the synthesis of complex indole derivatives with significant potential in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and practical protocol for researchers to successfully utilize this important transformation.

References

  • Bahrami, K., Khodaei, M. M., & Ghorbani, F. (2012). Regioselective Friedel-Crafts alkylation of indoles with epoxides using nano MgO. Journal of the Iranian Chemical Society, 9(4), 529-534. Available from: [Link]

  • Karimi, B., Zareyee, D., & Elhamifar, D. (2018). Friedel-crafts alkylation of indoles with epoxides using PW12- APTES@SBA-15. Iranian Chemical Communication, 6(4), 425-435. Available from: [Link]

  • Yadav, J. S., Reddy, B. V. S., Abraham, S., & Sabitha, G. (2002). InCl3-Catalyzed Alkylation of Indoles with Epoxides. Synlett, 2002(09), 1550-1552. Available from: [Link]

  • Maji, B. (2020). Directing Group Guided Site‐Selective Alkylation of Indoles by Epoxides: Synthesis of β‐Indolylethyl Alcohol Derivatives. Asian Journal of Organic Chemistry, 9(11), 1856-1860. Available from: [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. Available from: [Link]

  • Nkamino, M. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University Publications. Available from: [Link]

  • Zhou, L., & Doyle, M. P. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. Available from: [Link]

  • Wang, P., et al. (2021). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Organic & Biomolecular Chemistry, 19(3), 578-582. Available from: [Link]

  • Li, J., et al. (2020). C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 18(2), 241-257. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS Publishing Group. Available from: [Link]

  • Bubnov, D. V., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available from: [Link]

  • Akkurt, M., et al. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1833–o1834. Available from: [Link]

  • Bhaumik, A., & Dhepe, P. L. (2015). Supporting Information: A robust and reusable Zr-BDC-MOF for the selective synthesis of β-amino alcohols via ring opening of epoxides. The Royal Society of Chemistry. Available from: [Link]

  • Begum, S. A., & Reddy, M. S. (2016). Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles and Other Electron-Rich Aromatic Compounds with Ethyl 2-(Diethoxyphosphoryl)acrylate and Tetraethyl Ethene-1,1-diylbis(phosphonate). ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2017). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 79(4), 577-584. Available from: [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Research, 21(1), 203-212. Available from: [Link]

  • Wang, H., et al. (2015). Supporting Information: A flexible metal–organic framework with a high density of sulfonic acid sites for catalytic cycloaddition of CO2 and epoxides. The Royal Society of Chemistry. Available from: [Link]

  • PrepChem. (2023). Synthesis of 5-methoxy-indole. PrepChem.com. Available from: [Link]

  • Mol-Instincts. 2-(5-methoxy-3-indolyl)-2-phenylethanol. Mol-Instincts. Available from: [Link]

  • Kumar, S., et al. (2022). An updated review on indole and its derivatives. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available from: [Link]

  • Wikipedia. Styrene oxide. Wikipedia. Available from: [Link]

  • El-Gharbawy, A. S. A., et al. (2023). Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. MDPI. Available from: [Link]

Sources

Foreword: The Strategic Importance of Indole-Epoxide Adducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselective Ring Opening of Styrene Oxide with Indoles

The covalent linkage of an indole nucleus to a 1,2-disubstituted ethanol backbone represents a privileged scaffold in medicinal chemistry and natural product synthesis. These structures are central to a variety of biologically active molecules, including tryptophol derivatives and precursors to complex alkaloids. The Friedel-Crafts alkylation of indoles with epoxides, specifically styrene oxide, is a direct and atom-economical route to these valuable compounds. However, the reaction presents a significant regiochemical challenge: controlling the site of nucleophilic attack on the unsymmetrical epoxide ring. This guide provides a comprehensive overview of the mechanistic principles, catalytic systems, and field-tested protocols for achieving high regioselectivity in the ring opening of styrene oxide with indoles, tailored for researchers in synthetic chemistry and drug development.

The Mechanistic Dichotomy: Understanding Regioselectivity

The reaction between indole and styrene oxide involves two key regiochemical considerations: the nucleophilic site on the indole and the electrophilic site on the epoxide.

  • Indole Nucleophilicity : The C3 position of the indole ring is overwhelmingly the most nucleophilic site for electrophilic substitution, a fundamental principle of indole chemistry.[1] This preference is driven by the ability of the nitrogen lone pair to stabilize the resulting Wheland intermediate. Consequently, C3-alkylation is almost exclusively observed in these reactions over N-alkylation when conducted under acid-catalyzed conditions.[1][2]

  • Epoxide Electrophilicity : The critical challenge lies in controlling which carbon of the styrene oxide ring is attacked by the indole. This is dictated by the reaction mechanism, which is heavily influenced by the choice of catalyst.[3][4]

    • α-Attack (Benzylic Attack) : Under acidic or Lewis acidic conditions, the epoxide oxygen is protonated or coordinates to the Lewis acid. This activation polarizes the C-O bonds and imparts significant carbocationic character to the more substituted, benzylic carbon (α-carbon) due to resonance stabilization by the phenyl ring. The reaction proceeds through an SN1-like transition state, where the indole preferentially attacks this more electrophilic benzylic carbon. This pathway leads to the formation of a primary alcohol, 2-(1H-indol-3-yl)-2-phenylethanol .[1][2]

    • β-Attack (Terminal Attack) : Under neutral or basic conditions, the reaction follows a classic SN2 mechanism. The nucleophilic attack occurs at the less sterically hindered terminal carbon (β-carbon).[3] This pathway results in the formation of a secondary alcohol, 2-(1H-indol-3-yl)-1-phenylethanol .

The ability to selectively favor one pathway over the other is the cornerstone of a successful synthetic strategy.

G cluster_reactants Reactants cluster_mechanism Mechanistic Pathways Indole Indole TS_alpha Sₙ1-like Transition State (Benzylic Carbocation Character) Indole->TS_alpha α-Attack (Favored) TS_beta Sₙ2-like Transition State (Steric Hindrance Dominates) Indole->TS_beta β-Attack StyreneOxide Styrene Oxide ActivatedEpoxide Activated Epoxide (Protonated/Coordinated) Catalyst Acid Catalyst (E⁺) Catalyst->StyreneOxide Activation ActivatedEpoxide->TS_alpha Electronic Control ActivatedEpoxide->TS_beta Steric Control Product_alpha Product A: Primary Alcohol (2-(1H-indol-3-yl)-2-phenylethanol) TS_alpha->Product_alpha Deprotonation Product_beta Product B: Secondary Alcohol (2-(1H-indol-3-yl)-1-phenylethanol) TS_beta->Product_beta Deprotonation

Caption: Mechanistic pathways for the acid-catalyzed ring opening of styrene oxide.

Catalyst Selection: The Key to Regiocontrol

A wide array of catalysts has been developed to steer the regioselectivity of this transformation. The choice of catalyst is the single most important experimental variable.

Lewis Acid Catalysis

Lewis acids are highly effective at promoting the desired α-attack by activating the epoxide.

  • Indium(III) Chloride (InCl₃) : InCl₃ is a remarkably efficient catalyst for this reaction, providing excellent yields and high regioselectivity for the primary alcohol product.[1] The reaction proceeds under mild conditions, making it a highly practical choice.

  • Nano-Metal Oxides (e.g., nano MgO) : Nanocrystalline magnesium oxide has emerged as a potent, reusable heterogeneous catalyst.[2][5] It facilitates preferential attack at the benzylic position, affording primary alcohols in good yields, often under solvent-free conditions which aligns with green chemistry principles.[2]

  • Metal-Organic Frameworks (MOFs) : MOFs such as Fe(BTC) and Cu₃(BTC)₂ serve as robust heterogeneous Lewis acid catalysts.[6] Their porous structure and tunable active sites allow for high activity and regioselectivity, with the added benefit of catalyst recyclability.

  • Other Lewis Acids : A variety of other Lewis acids including Yb(OTf)₃, LiClO₄, InBr₃, and iron-containing ionic liquids have also been successfully employed, consistently favoring the formation of the primary alcohol isomer.[2][7]

Brønsted Acid Catalysis

Brønsted acids catalyze the reaction via protonation of the epoxide oxygen, mirroring the activation mechanism of Lewis acids and similarly directing the reaction toward α-attack.

  • p-Toluenesulfonic Acid (p-TsOH) : A common, inexpensive, and effective Brønsted acid catalyst for promoting the formation of bis(indolyl)alkanes or 3-alkyl indoles depending on conditions.[8][9]

  • Supported Acids (e.g., HBF₄-SiO₂) : Immobilizing strong acids on solid supports like silica gel offers the advantages of heterogeneous catalysis, including simplified purification and catalyst reuse, while maintaining high regioselectivity.[2]

Heterogeneous Carbon-Based Catalysis
  • Graphene Oxide (GO) : GO has been identified as a highly effective "carbocatalyst" for this transformation.[10][11] It promotes high regio- and even enantioselective ring opening under solvent- and metal-free conditions, likely through π-stacking interactions that activate the styrene oxide.[10][11] This represents a cutting-edge, green approach to the synthesis.

Data-Driven Catalyst Comparison

The following table summarizes the performance of various catalytic systems, providing a clear basis for experimental design.

Catalyst SystemIndoleStyrene OxideConditionsMajor Product IsomerYield (%)Reference
InCl₃ (10 mol%)IndoleStyrene OxideCH₂Cl₂, rt, 3.5 hPrimary Alcohol (α-attack)85[1]
Nano MgO IndoleStyrene OxideSolvent-free, 100°C, 8 hPrimary Alcohol (α-attack)92[2]
[Dabco-C₂OH][FeCl₄] IndoleStyrene OxideNeat, 50°CPrimary Alcohol (α-attack)94[7]
Fe(BTC) IndoleStyrene OxideSolvent-free, 80°C, 24 hPrimary Alcohol (α-attack)72[6]
Graphene Oxide IndoleStyrene OxideSolvent-free, 60°C, 24 hPrimary Alcohol (α-attack)90[10][11]
PW₁₂-APTES@SBA-15 IndoleGlycidyl Phenyl EtherCH₂Cl₂, refluxSecondary Alcohol (β-attack)90[12]

Note: The regioselectivity in the listed acid-catalyzed reactions with styrene oxide is exclusively or near-exclusively for the α-attack product. The entry with Glycidyl Phenyl Ether is included to show how epoxide structure can alter selectivity.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies.

Protocol 4.1: Homogeneous Lewis Acid Catalysis with InCl₃

This protocol is adapted from the procedure reported by Yadav, et al.[1]

Objective : To synthesize 2-(1H-indol-3-yl)-2-phenylethanol with high regioselectivity.

Materials :

  • Indole (1.0 mmol, 117 mg)

  • Styrene Oxide (1.1 mmol, 132 mg, 125 µL)

  • Anhydrous Indium(III) Chloride (InCl₃) (0.1 mmol, 22 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Ethyl Acetate/Hexane mixture

Procedure :

  • Reaction Setup : To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg) and anhydrous InCl₃ (22 mg).

  • Inert Atmosphere : Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Solvent Addition : Add anhydrous dichloromethane (5 mL) via syringe. Stir the mixture at room temperature until the solids are dissolved.

  • Reactant Addition : Add styrene oxide (125 µL) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane mixture (e.g., 30:70 v/v). The reaction is typically complete within 3-4 hours.

  • Work-up : Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Washing : Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

  • Characterization : Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For the primary alcohol product, expect a characteristic -CH(Ph)-CH₂OH pattern in the ¹H NMR spectrum.

Protocol 4.2: Heterogeneous Catalysis with Nano MgO

This protocol is based on the solvent-free method described by Hosseini-Sarvari and Parhizgar.[2]

Objective : To execute a green, solvent-free synthesis of 2-(1H-indol-3-yl)-2-phenylethanol.

Materials :

  • Indole (1.0 mmol, 117 mg)

  • Styrene Oxide (1.0 mmol, 120 mg, 114 µL)

  • Nano MgO catalyst (e.g., 0.5 mmol, ~20 mg, or as optimized)

  • Ethyl Acetate

  • Hexane

Procedure :

  • Reaction Setup : In a 10 mL vial equipped with a magnetic stir bar, combine indole (117 mg), styrene oxide (114 µL), and the nano MgO catalyst.

  • Reaction Conditions : Seal the vial and place it in a preheated oil bath or heating block at 100°C. Stir the mixture vigorously.

  • Reaction Monitoring : Monitor the reaction by taking small aliquots, dissolving in ethyl acetate, filtering the catalyst, and analyzing by TLC or GC. The reaction is typically complete within 8-10 hours.

  • Work-up : After cooling to room temperature, add ethyl acetate (10 mL) to the reaction mixture.

  • Catalyst Recovery : Filter the mixture to recover the heterogeneous nano MgO catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Concentration and Purification : Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography as described in Protocol 4.1 if necessary.

Caption: General experimental workflow for the catalyzed reaction of indole with styrene oxide.

Conclusion and Future Outlook

The regioselective ring opening of styrene oxide with indoles is a well-developed yet continuously evolving field. The predominance of Lewis and Brønsted acid catalysts to achieve selective α-attack at the benzylic position is a testament to the predictable, mechanism-driven nature of this reaction. For practitioners, catalysts like InCl₃ offer mild, reliable, and high-yielding homogeneous conditions, while heterogeneous systems like nano MgO and MOFs provide significant advantages in terms of catalyst reuse and environmental impact. The emergence of carbocatalysts like graphene oxide points toward a future of metal-free, highly enantioselective transformations. By understanding the core mechanistic principles and leveraging the appropriate catalytic system, researchers can confidently and efficiently access the desired 2-aryl-2-(indol-3-yl)ethanol scaffold for applications in drug discovery and complex molecule synthesis.

References

  • Hosseini-Sarvari, M., & Parhizgar, G. (2012). Regioselective Friedel-Crafts alkylation of indoles with epoxides using nano MgO. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(7), 894-904. [Link]

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An In-Depth Technical Guide to the Identification of 5-Methoxyindole 1-Phenylethanol Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, the formation of adducts—unintended covalent modifications of molecules—represents a critical challenge. These adducts can arise from reactions between reactive metabolites of a drug candidate and endogenous or exogenous molecules, or from interactions between starting materials, intermediates, and reagents during synthesis.[1][2] The identification and characterization of such adducts are paramount, as they can represent unknown impurities with the potential to impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical framework for the identification and characterization of a potential adduct formed between 5-methoxyindole and 1-phenylethanol. These two compounds are representative of functionalities commonly found in pharmaceutical scaffolds and synthetic pathways, making this a relevant case study for professionals in the field.

This document moves beyond a simple recitation of protocols. It is designed to provide a senior application scientist’s perspective, emphasizing the rationale behind experimental choices and the integration of various analytical techniques to build a self-validating system for adduct identification. We will explore the fundamental chemistry of the reactants, delve into plausible reaction mechanisms for adduct formation, and provide detailed, field-proven methodologies for chromatographic separation and spectroscopic characterization.

Foundational Chemistry: Understanding the Reactants

A thorough understanding of the starting materials is the bedrock of any investigation into potential adducts. Their intrinsic chemical properties dictate their reactivity and provide clues to the likely structures of any byproducts.

5-Methoxyindole: An Electron-Rich Heterocycle

5-Methoxyindole is an aromatic heterocyclic compound featuring a bicyclic structure of a benzene ring fused to a pyrrole ring, with a methoxy group at the 5-position.[3] The presence of the nitrogen lone pair in the pyrrole ring and the electron-donating methoxy group on the benzene ring make the indole nucleus particularly electron-rich. This high electron density makes it susceptible to electrophilic attack, a key consideration in potential adduct formation.

PropertyValueSource(s)
IUPAC Name 5-methoxy-1H-indole[3][4]
CAS Number 1006-94-6[3][4]
Molecular Formula C₉H₉NO[3][4]
Molecular Weight 147.17 g/mol [3][4]
Appearance White to light brownish crystalline powder[3]
Melting Point 52-55 °C[3]
Boiling Point 311.9 °C at 760 mmHg[3]
1-Phenylethanol: A Benzylic Alcohol

1-Phenylethanol is an aromatic alcohol that possesses a hydroxyl group attached to a benzylic carbon.[5] This structural feature is of paramount importance, as under acidic conditions, the hydroxyl group can be protonated and subsequently lost as a water molecule, generating a relatively stable benzylic carbocation. This carbocation is a potent electrophile that can readily react with nucleophiles such as the electron-rich 5-methoxyindole.

PropertyValueSource(s)
IUPAC Name 1-phenylethanol[5]
CAS Number 98-85-1[6]
Molecular Formula C₈H₁₀O[5][7]
Molecular Weight 122.16 g/mol [5][7]
Appearance Colorless liquid[5]
Boiling Point 204 °C at 745 mmHg[6]
Density 1.012 g/mL at 25 °C[6]

The Reaction Landscape: Postulating the Adduct Formation

The most probable reaction pathway for the formation of an adduct between 5-methoxyindole and 1-phenylethanol is an acid-catalyzed electrophilic substitution.[8][9][10] This is a well-established reaction class for indoles, which readily undergo alkylation.[11]

Mechanism of Adduct Formation

The reaction is initiated by the protonation of the hydroxyl group of 1-phenylethanol by a Brønsted or Lewis acid catalyst. This is followed by the elimination of a water molecule to form a resonance-stabilized benzylic carbocation. This electrophilic carbocation is then attacked by the nucleophilic indole ring. The indole nucleus has two primary sites of nucleophilicity: the C3 and N1 positions. While N-alkylation is possible, C3 alkylation is often kinetically and thermodynamically favored due to the preservation of the aromaticity of the benzene portion of the indole ring in the intermediate. A final deprotonation step regenerates the aromatic indole system, yielding the C3-alkylated adduct.

Adduct_Formation_Mechanism Reactants 5-Methoxyindole + 1-Phenylethanol Protonation Protonation of Alcohol (Acid Catalyst) Reactants->Protonation H⁺ Carbocation Formation of Benzylic Carbocation Protonation->Carbocation - H₂O Attack Nucleophilic Attack by Indole (C3) Carbocation->Attack + 5-Methoxyindole Intermediate Sigma Complex (Intermediate) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Adduct 5-Methoxy-3-(1-phenylethyl) -1H-indole (Adduct) Deprotonation->Adduct

Caption: Proposed acid-catalyzed mechanism for the formation of the 5-methoxyindole 1-phenylethanol adduct.

The Analytical Workflow: A Multi-Pronged Approach for Identification

A robust and reliable identification of the potential adduct necessitates a multi-technique analytical strategy. This workflow is designed to first separate the adduct from the starting materials and other potential byproducts, and then to elucidate its structure through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical_Workflow Start Reaction Mixture HPLC HPLC Separation (Reverse-Phase) Start->HPLC Fractionation Fraction Collection HPLC->Fractionation MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Fractionation->MS NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC) Fractionation->NMR Structure Structure Elucidation & Confirmation MS->Structure NMR->Structure

Caption: Integrated analytical workflow for the separation and identification of the adduct.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating the non-polar to moderately polar compounds involved in this analysis.[12][13][14] The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.

Protocol 1: Analytical RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and gradient pump.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Low-silanol-activity columns can be beneficial to reduce peak tailing from the indole nitrogen.[12][15]

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).[15][16]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm, a wavelength where the indole chromophore absorbs strongly.

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[12] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[12]

Rationale: The gradient elution is crucial for effectively separating compounds with a range of polarities, from the more polar 1-phenylethanol to the less polar 5-methoxyindole and the expected even less polar adduct. The adduct, being larger and more hydrophobic than the starting materials, is expected to have a longer retention time.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of the adduct and for gaining structural insights through fragmentation analysis.[17][18][19]

Protocol 2: LC-MS Analysis
  • Instrumentation: Couple the HPLC system from Protocol 1 to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for indole-containing compounds as the nitrogen atom can be readily protonated.

  • MS Scan: Acquire full scan mass spectra over a range of m/z 100-700 to detect the molecular ions of the starting materials and the expected adduct.

  • Tandem MS (MS/MS): Perform fragmentation of the suspected adduct's molecular ion to obtain a characteristic fragmentation pattern.

Expected Results and Interpretation:

  • Molecular Ion: The expected molecular formula of the adduct is C₁₇H₁₇NO. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 252.1383 g/mol .

  • Fragmentation Pattern: Indole derivatives often exhibit characteristic fragmentation patterns.[18][20] Key fragment ions for the proposed adduct could include the loss of the phenyl group, the ethyl group, or cleavage of the bond between the indole ring and the phenylethyl moiety. These fragmentation patterns provide a fingerprint for the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While MS provides strong evidence for the molecular weight and connectivity, NMR spectroscopy is essential for unambiguously determining the precise structure of the adduct, including the position of substitution on the indole ring.[21][22][23]

Protocol 3: NMR Sample Preparation and Analysis
  • Purification: Use preparative HPLC with a method scaled up from Protocol 1 to isolate a sufficient quantity (typically >5 mg) of the suspected adduct.

  • Solvent Removal: Remove the HPLC solvents under reduced pressure using a rotary evaporator, followed by high vacuum to remove residual traces.

  • NMR Sample Preparation: Dissolve the purified adduct in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • NMR Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (such as COSY and HSQC).

Expected Spectral Features and Interpretation:

  • ¹H NMR:

    • The disappearance of the C3 proton signal of 5-methoxyindole (typically a triplet around 6.4-6.5 ppm).

    • The appearance of new signals corresponding to the 1-phenylethyl group (a quartet for the methine proton and a doublet for the methyl protons).

    • Shifts in the aromatic protons of the indole ring due to the new substituent.

  • ¹³C NMR:

    • A significant downfield shift of the C3 carbon signal of the indole ring, and an upfield shift of the C2 carbon signal, which is characteristic of C3 substitution.[24]

    • The appearance of new signals for the carbons of the 1-phenylethyl group.

  • 2D NMR (COSY and HSQC): These experiments are crucial for confirming the connectivity of protons and carbons. COSY will show correlations between coupled protons (e.g., the methine and methyl protons of the phenylethyl group), while HSQC will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of all signals.

Conclusion: A Self-Validating Approach to Adduct Identification

The identification of the 5-methoxyindole 1-phenylethanol adduct, or any other process-related impurity, is a critical component of ensuring drug substance purity and safety. The in-depth technical guide presented here outlines a logical and robust workflow that combines the separation power of HPLC with the detailed structural elucidation capabilities of MS and NMR. By understanding the underlying chemistry of the reactants and potential reaction pathways, and by applying these analytical techniques in a complementary fashion, researchers and drug development professionals can confidently identify and characterize such adducts. This self-validating system, where the results from each technique corroborate the others, provides the high degree of certainty required in the pharmaceutical industry.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

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  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. PMC. Available at: [Link]

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  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

  • 1-Phenylethanol, (S)- (CAS 1445-91-6): Odor profile, Properties, & IFRA compliance. TGSC Information System. Available at: [Link]

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  • Brønsted Acid Catalyzed Alkylation of Indoles with Tertiary Propargylic Alcohols: Scope and Limitations. ResearchGate. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

  • Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. PMC. Available at: [Link]

  • Rotationally resolved electronic spectroscopy of 5-methoxyindole. AIP Publishing. Available at: [Link]

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  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]

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  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 5-Methoxyindole with Styrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery, as it allows for the modulation of a molecule's pharmacological profile, including its receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. The specific alkylation of 5-methoxyindole with styrene oxide yields 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol, a structure that incorporates both the privileged indole nucleus and a 1-phenyl-2-aminoethanol motif, a pharmacophore present in various biologically active compounds. This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in established chemical principles and supported by authoritative literature.

Mechanistic Rationale: Achieving Selective N-Alkylation

The alkylation of indole presents a regioselectivity challenge due to the presence of two primary nucleophilic sites: the N-1 and C-3 positions. While the C-3 position is often more inherently nucleophilic in the neutral indole, selective N-alkylation can be achieved by converting the indole into its more nucleophilic conjugate base, the indolide anion.[1]

This is typically accomplished by using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting indolide anion preferentially attacks the electrophilic alkylating agent at the nitrogen atom.

The subsequent reaction with styrene oxide involves the nucleophilic ring-opening of the epoxide. Under the basic conditions generated by the indolide anion, this reaction proceeds via an SN2 mechanism. The nucleophilic attack will occur at the less sterically hindered terminal (β) carbon of the epoxide, leading to the desired 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol.[2]

Experimental Protocol

This protocol details the synthesis of 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxyindole≥98%Commercially Available
Styrene Oxide≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableCaution: Highly flammable and reactive with water. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)Prepared in-house
Brine (Saturated Aqueous Sodium Chloride)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep1 Dissolve 5-methoxyindole in anhydrous DMF under N₂ prep2 Cool to 0 °C (ice bath) prep1->prep2 prep3 Add NaH portion-wise prep2->prep3 prep4 Stir for 30 min at 0 °C prep3->prep4 react1 Add styrene oxide dropwise at 0 °C prep4->react1 Deprotonation Complete react2 Allow to warm to room temperature react1->react2 react3 Stir for 12-24 hours react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Cool to 0 °C and quench with sat. aq. NH₄Cl react4->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 product product workup5->product Isolated Product

Caption: Experimental workflow for the N-alkylation of 5-methoxyindole with styrene oxide.

Step-by-Step Procedure
  • Preparation of the Indolide Anion:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-methoxyindole (1.0 eq).

    • Add anhydrous DMF (approximately 0.2 M concentration) and stir until the indole is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation Reaction:

    • To the cooled suspension of the indolide anion, add styrene oxide (1.1 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3]

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient eluent system of hexanes and ethyl acetate to afford the pure 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol.[3][4]

Characterization of 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, the methoxy group, and the aliphatic protons of the ethyl bridge. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The mass spectrum of 5-methoxyindole shows a molecular ion peak at m/z 147.1739, which can serve as a reference for the starting material.[5]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete deprotonation of 5-methoxyindole.Ensure the use of anhydrous DMF and a fresh bottle of NaH. Consider slightly increasing the equivalents of NaH (e.g., to 1.5 eq).
Low reactivity of the alkylating agent.The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate. Monitor carefully for side product formation.
Presence of C-3 Alkylated Byproduct Incomplete deprotonation leading to reaction with neutral indole.Ensure complete deprotonation by allowing sufficient time after NaH addition before adding styrene oxide. Maintain a low temperature during the initial stages.
Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time and monitor by TLC. If the reaction is still sluggish, consider gentle heating.
Difficulty in Purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation.

Conclusion

This application note provides a detailed and reliable protocol for the selective N-alkylation of 5-methoxyindole with styrene oxide. By following the outlined procedures for reaction setup, execution, and purification, researchers can efficiently synthesize 2-(5-methoxy-1H-indol-1-yl)-1-phenylethanol. The mechanistic insights and troubleshooting guide offer a comprehensive resource for the successful implementation of this valuable synthetic transformation in drug discovery and development programs.

References

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  • BenchChem. (2025).
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Application Notes & Protocols: Catalytic Ring-Opening of Indole Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Indole and Epoxide

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including treatments for migraines, infections, and hypertension.[1][2] The functionalization of the indole ring is a cornerstone of drug discovery. Epoxides, three-membered cyclic ethers, serve as highly versatile synthetic intermediates due to the inherent ring strain that makes them susceptible to nucleophilic attack.[3][4]

The ring-opening of epoxides with indole as a nucleophile is a powerful transformation that forges a carbon-carbon bond, typically at the C3 position of the indole, to yield tryptophol derivatives and other complex structures.[5][6] This reaction is a key step in the synthesis of many alkaloids and terpenoids.[4][7] However, controlling the regioselectivity (which carbon of an unsymmetrical epoxide is attacked) and stereoselectivity (the 3D arrangement of the resulting product) presents a significant challenge. The development of sophisticated catalytic systems is paramount to overcoming these hurdles, enabling chemists to synthesize target molecules with high precision and efficiency.[8][9]

This guide provides an in-depth overview of the primary catalytic strategies for indole-epoxide ring-opening reactions, explains the mechanistic rationale behind catalyst choice, and offers detailed protocols for laboratory application.

Mechanistic Fundamentals: Acid vs. Base-Catalyzed Pathways

The regiochemical outcome of an epoxide ring-opening reaction is dictated by the reaction conditions, which follow two fundamental mechanistic pathways.[8][10]

  • Acid-Catalyzed Pathway (Sₙ1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively.[11][12] This activation makes the epoxide a much better electrophile and weakens the C-O bonds. The nucleophile (indole) then attacks the carbon atom that can best stabilize the developing positive charge, which is typically the more substituted carbon.[3][8][13] This pathway has significant Sₙ1 character.

  • Base-Catalyzed/Strong Nucleophile Pathway (Sₙ2): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct Sₙ2 mechanism.[10][14] The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to the opposite regioselectivity compared to the acid-catalyzed route.[8][10]

G cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed / Strong Nucleophile (SN2) a1 Epoxide a2 Protonated/Coordinated Epoxide a1->a2 + H⁺/Lewis Acid a3 Carbocation-like Transition State a2->a3 + Indole a4 Product (Attack at more substituted carbon) a3->a4 b1 Epoxide b2 SN2 Transition State b1->b2 + Indole b3 Alkoxide Intermediate b2->b3 b4 Product (Attack at less hindered carbon) b3->b4 Workup

Caption: General mechanisms for epoxide ring-opening reactions.

A Survey of Catalytic Systems

The choice of catalyst is the most critical parameter for controlling the outcome of the indole-epoxide coupling. Catalysts not only accelerate the reaction but also dictate the regio- and stereoselectivity.

Lewis Acid Catalysis

Lewis acids activate the epoxide by coordinating to the oxygen atom, increasing the electrophilicity of the epoxide carbons.[12][15] This is one of the most common and effective strategies.

  • Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): Scandium(III) and Copper(II) triflates are highly effective Lewis acids for this transformation. They can promote the desymmetrization of meso-epoxides with high enantioselectivity when used with chiral ligands.[6]

  • Yttrium Chloride (YCl₃): YCl₃ is a mild and efficient catalyst for the ring-opening of epoxides with amines, including indole, often under solvent-free conditions at room temperature.[15] Its oxophilicity allows for strong activation of the epoxide ring.[15]

  • Lithium Perchlorate (LiClO₄): While not a traditional Lewis acid, concentrated solutions of LiClO₄ in diethyl ether create a highly polar medium that promotes reactions with poor nucleophiles like indole under mild conditions.[5]

  • Heterogeneous Catalysts (e.g., Sn-Beta Zeolite): Solid acid catalysts like tin-substituted zeolites offer significant practical advantages, including ease of separation from the reaction mixture and catalyst recyclability.[16] They have demonstrated high activity and regioselectivity for epoxide ring-opening reactions.[16]

G Indole Indole (Nucleophile) Activated_Complex Activated Epoxide-LA Complex Indole->Activated_Complex Nucleophilic Attack Epoxide Epoxide Epoxide->Activated_Complex LA Lewis Acid (e.g., YCl₃) LA->Activated_Complex Product Ring-Opened Product (β-Indolyl Alcohol) Activated_Complex->Product

Caption: Mechanism of Lewis acid-catalyzed epoxide activation.

Table 1: Comparison of Selected Lewis Acid Catalysts

CatalystTypical ConditionsKey AdvantagesConsiderations
Sc(OTf)₃ CH₂Cl₂, RT, with chiral ligandHigh enantioselectivity for asymmetric reactions.[6]Requires specialized chiral ligands; can be expensive.
YCl₃ Solvent-free, RTMild conditions, high yields, operationally simple.[15]Regioselectivity can be substrate-dependent.[15]
LiClO₄ 5.0 M in Et₂O, RTEffective for poor nucleophiles, fast reactions.[5]Safety concerns with perchlorates; requires specific solvent system.
Sn-Beta Methanol, 60 °CReusable, easy to separate, thermally stable.[16]May require higher temperatures than homogeneous catalysts.
Brønsted Acid and Organocatalysis

Brønsted acids catalyze the reaction by protonating the epoxide oxygen, following the general acid-catalyzed pathway.[11][17] This approach has been significantly refined with the advent of asymmetric organocatalysis.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful tools.[18][19] These catalysts can create a chiral environment around the reaction center, acting as bifunctional catalysts that activate the epoxide and orient the incoming indole nucleophile through hydrogen bonding, thereby inducing high enantioselectivity.[18][20] This strategy is especially valuable for the desymmetrization of meso-epoxides.[18]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: YCl₃-Catalyzed Ring Opening of Styrene Oxide with Indole

This protocol demonstrates a simple, efficient, and mild Lewis acid-catalyzed reaction.[15]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Indole117.15117 mg1.0 mmol
Styrene Oxide120.15144 mg (131 µL)1.2 mmol
Yttrium(III) Chloride (YCl₃)195.269.8 mg0.05 mmol (5 mol%)
Dichloromethane (DCM)-3 mL-

Workflow Diagram:

G cluster_prep Preparation cluster_reac Reaction cluster_work Work-up & Purification p1 Weigh Indole & YCl₃ p2 Add to oven-dried flask p1->p2 p3 Add DCM under N₂ p2->p3 p4 Stir to dissolve p3->p4 r1 Add Styrene Oxide via syringe p4->r1 r2 Stir at Room Temp r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with sat. NaHCO₃ r3->w1 Reaction Complete w2 Extract with DCM (3x) w1->w2 w3 Dry over Na₂SO₄ w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify via Flash Chromatography w4->w5

Caption: General experimental workflow for catalytic reactions.

Procedure:

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol) and YCl₃ (9.8 mg, 0.05 mmol).

  • Seal the flask with a septum, and purge with nitrogen or argon gas.

  • Add dry dichloromethane (3 mL) via syringe and stir the mixture at room temperature until the solids dissolve.

  • Reaction: Add styrene oxide (131 µL, 1.2 mmol) dropwise to the stirring solution.

  • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indole starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2-(1H-indol-3-yl)ethanol product.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • YCl₃ is hygroscopic; handle quickly in a dry atmosphere.

  • Epoxides are potential mutagens; avoid inhalation and skin contact.

Protocol 2: Asymmetric Organocatalytic Desymmetrization of Cyclohexene Oxide

This protocol illustrates the use of a chiral Brønsted acid to achieve high enantioselectivity.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Indole117.15117 mg1.0 mmol
Cyclohexene Oxide98.14118 mg (120 µL)1.2 mmol
(R)-TRIP Phosphoric Acid746.7837 mg0.05 mmol (5 mol%)
Toluene-2 mL-

Procedure:

  • Setup: In a dry vial under a nitrogen atmosphere, combine indole (117 mg, 1.0 mmol) and (R)-TRIP catalyst (37 mg, 0.05 mmol).

  • Add dry toluene (2 mL) and stir the mixture at room temperature.

  • Reaction: Add cyclohexene oxide (120 µL, 1.2 mmol) in one portion.

  • Seal the vial and stir the reaction at the desired temperature (e.g., 0 °C to RT) for 24-48 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched trans-2-(1H-indol-3-yl)cyclohexanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development and Natural Product Synthesis

The products of indole-epoxide ring-opening reactions are valuable precursors to a wide range of complex molecules. The resulting β-indolyl alcohol moiety is a common structural feature in natural indole alkaloids and serves as a versatile handle for further synthetic transformations.[1][7] For instance, this methodology provides access to the core structures found in compounds with anti-cancer, anti-fungal, and anti-viral properties, making it a highly relevant tool for drug development professionals.[2]

Conclusion

The catalytic ring-opening of epoxides with indoles is a robust and versatile method for C-C bond formation. The strategic selection of a catalyst—be it a simple Lewis acid, a heterogeneous solid catalyst, or a sophisticated chiral organocatalyst—provides chemists with precise control over the reaction's outcome. This control is essential for the efficient and selective synthesis of complex, biologically active molecules. Future research will likely focus on developing even more active and selective catalysts that operate under greener, more sustainable conditions, further expanding the synthetic utility of this powerful reaction.

References

  • Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(10), 1557-1558. Available at: [Link]

  • Krasnov, V. O., & Rybakov, V. B. (2018). Opening of epoxide ring by indole. ResearchGate. Available at: [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University News. Available at: [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Organic & Inorganic Au, 2(2), 118-132. Available at: [Link]

  • Various Authors. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Wang, C., et al. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 9, 778009. Available at: [Link]

  • Mellmer, M. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 284-296. Available at: [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Iida, T., et al. (2000). Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society, 122(18), 4516-4517. Available at: [Link]

  • Ali, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1959. Available at: [Link]

  • Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(4), 1859-1881. Available at: [Link]

  • Kureshy, R. I., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 10(6), 705. Available at: [Link]

  • Bibi, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13100-13128. Available at: [Link]

  • Bibi, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14, 13100-13128. Available at: [Link]

  • Various Authors. (2025). Ring Opening Reactions of Epoxides. A Review. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Organocatalytic enantioselective functionalization of indoles in the carbocyclic ring with cyclic imines. New Journal of Chemistry, 43(1), 187-191. Available at: [Link]

  • Kumar, A., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 1-6. Available at: [Link]

  • Nechaev, A. A., et al. (2014). Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. Molecules, 19(12), 20520-20536. Available at: [Link]

  • Chemistry World. (2020). Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C. YouTube. Available at: [Link]

  • Mealli, C., et al. (2015). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA International Journal for Chemistry, 69(1), 45-48. Available at: [Link]

  • Nagamalla, S., Mague, J. T., & Sathyamoorthi, S. (2020). Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. Available at: [Link]

  • van der Ham, A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3249-3259. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. Available at: [Link]

  • Griggs, N. D., et al. (2013). Brønsted Acid Catalyzed Enantioselective Indole Aza-Claisen Rearrangement Mediated by an Arene CH–O Interaction. Journal of the American Chemical Society, 135(44), 16488-16491. Available at: [Link]

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. Available at: [Link]

  • Peterson, E. A., & Thomson, R. J. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14389-14402. Available at: [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

Sources

Silica-Catalyzed Synthesis of 2-(5-Methoxy-indol-1-yl)-1-phenylethanol: A Green and Efficient Protocol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract This application note provides a detailed protocol for the synthesis of 2-(5-methoxy-indol-1-yl)-1-phenylethanol, a valuable scaffold in medicinal chemistry. The described method utilizes silica gel as a readily available, inexpensive, and recyclable heterogeneous catalyst for the regioselective ring-opening of styrene oxide with 5-methoxyindole. This approach represents a significant advancement over traditional homogeneous acid-catalyzed methods, offering benefits such as operational simplicity, high yields, mild reaction conditions, and adherence to the principles of green chemistry.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a robust experimental procedure and a detailed mechanistic rationale.

Introduction: The Importance of Indolyl Ethanolamines and Green Catalysis

The indole nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, the 1,2-aminoalcohol moiety attached to an indole scaffold, as seen in 2-(indol-1-yl)-1-phenylethanol derivatives, is a key pharmacophore in many biologically active molecules.[6] The methoxy group at the 5-position of the indole ring often enhances biological efficacy and modulates the electronic properties of the molecule.[7]

Traditional synthesis of these compounds often relies on homogeneous Lewis or Brønsted acids, which suffer from drawbacks such as corrosiveness, difficulty in separation from the reaction mixture, and environmental concerns.[8] The use of heterogeneous solid acid catalysts, such as silica gel, provides an elegant solution to these challenges.[8][9] Silica is an environmentally benign, cost-effective, and stable material that can be easily removed from the reaction by simple filtration, allowing for catalyst recycling and a cleaner product profile.[10] This protocol details a silica-catalyzed N-alkylation of 5-methoxyindole via the ring-opening of an epoxide, a method that is both efficient and sustainable.[11][12]

Reaction Mechanism and the Role of Silica

The synthesis proceeds via a silica-catalyzed nucleophilic ring-opening of the epoxide, styrene oxide. The surface of silica gel is populated with silanol groups (Si-OH), which act as mild Brønsted acid sites.

The key mechanistic steps are as follows:

  • Epoxide Activation: A surface silanol group protonates the oxygen atom of the styrene oxide ring. This activation significantly increases the electrophilicity of the epoxide carbons and makes the ring more susceptible to nucleophilic attack.[13]

  • Nucleophilic Attack: The nitrogen atom (N-1) of 5-methoxyindole acts as the nucleophile. It attacks one of the carbons of the protonated epoxide ring. The attack occurs regioselectively at the more substituted carbon (the benzylic carbon). This "abnormal" regioselectivity is characteristic of acid-catalyzed epoxide openings and is attributed to the development of a partial positive charge in the transition state, which is better stabilized at the benzylic position.[13][14] This step proceeds with an inversion of stereochemistry, consistent with an Sₙ2-type mechanism.[13][14]

  • Ring Opening and Proton Transfer: The C-O bond of the epoxide breaks, relieving the ring strain and forming the final 2-(5-methoxy-indol-1-yl)-1-phenylethanol product after a final proton transfer step.

The heterogeneous nature of the silica catalyst is crucial; the reaction occurs on the surface of the solid, which can then be easily filtered off.[11]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Indole 5-Methoxyindole TransitionState Nucleophilic Attack (Sₙ2-like Transition State) Indole->TransitionState 2. Nucleophilic Attack Epoxide Styrene Oxide Catalyst Silica Gel (Si-OH surface) Epoxide->Catalyst 1. Adsorption & Protonation ActivatedEpoxide Protonated Epoxide (Activated Complex on Silica Surface) Catalyst->ActivatedEpoxide ActivatedEpoxide->TransitionState Product 2-(5-methoxy-indol-1-yl)-1-phenylethanol TransitionState->Product 3. Ring Opening & Desorption

Caption: Silica-catalyzed reaction mechanism.

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities as needed.

3.1. Materials and Equipment

  • Reagents:

    • 5-Methoxyindole (C₉H₉NO)

    • Styrene oxide (C₈H₈O)

    • Silica gel (for column chromatography, 230-400 mesh)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Standard glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Catalyst Activation

For optimal results, commercial silica gel should be activated to remove adsorbed water.

  • Place 5 g of silica gel in a round-bottom flask.

  • Heat at 120-150 °C under vacuum for 4-6 hours.

  • Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

3.3. Reagent Quantities

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
5-Methoxyindole147.185.01.0736 mg
Styrene oxide120.155.51.1661 mg (0.63 mL)
Activated Silica Gel---1.5 g
Acetonitrile41.05--25 mL

3.4. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (736 mg, 5.0 mmol) and activated silica gel (1.5 g).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask, followed by styrene oxide (0.63 mL, 5.5 mmol).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C and attach a reflux condenser. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting indole and the reaction mixture. The reaction is typically complete within 4-6 hours when the 5-methoxyindole spot has been consumed.

  • Catalyst Removal: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or a sintered glass funnel to remove the silica catalyst. Wash the filter cake with ethyl acetate (2 x 15 mL) to ensure all product is recovered.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to afford the pure product.

  • Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting product under high vacuum. The product, 2-(5-methoxy-indol-1-yl)-1-phenylethanol, should be obtained as a white or pale yellow solid.

Expected Results and Characterization

  • Yield: Expected yields for this reaction are typically in the range of 80-95%, based on similar silica-catalyzed reactions.[9][11]

  • Physical Appearance: White to pale yellow solid.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of the addition.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₇NO₂ = 267.32 g/mol ).

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and C-O stretches.

Safety and Troubleshooting

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Styrene oxide is a potential carcinogen and should be handled with care.

  • Troubleshooting:

    • Low Yield: May be caused by inactive catalyst. Ensure silica gel is properly activated by heating under vacuum to remove water.[15] Incomplete reaction can be addressed by increasing reaction time or temperature slightly.

    • Side Products: The formation of the other regioisomer (attack at the less substituted carbon) is minimal under acidic conditions but can be checked for by careful analysis of NMR spectra.[13]

References

  • SciSpace. (n.d.). Application of various acids on silica as green catalysts in the reaction of isatin with indole. Retrieved from [Link]

  • MDPI. (2025, August 06). A green synthesis of spirooxindole derivatives catalyzed by SiO2@g-C3N4 nanocomposite. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • Academia.edu. (n.d.). Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010, January 01). Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl_3. Retrieved from [Link]

  • Rinner Group. (n.d.). Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica. Synthesis of β-Carbolin-1-one Mimic of Pancratistatin. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2018, November 22). (PDF) Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions. Retrieved from [Link]

  • Preprints.org. (2025, May 26). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2024, July 16). Full article: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link]

  • MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Retrieved from [Link]

  • Oircjournals.org. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 09). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Retrieved from [Link]

  • ScienceOpen. (n.d.). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ResearchGate. (2025, August 07). Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids: Synthetic aspects and limitations | Request PDF. Retrieved from [Link]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • University of Cape Town. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heterogeneous Catalyst Preparation. Retrieved from [Link]

  • MDPI. (2024, May 08). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • NIH. (n.d.). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl] - PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Silica Perchloric acid catalysed synthesis of 2-Benzoyl-6-(3-arylsydnon-4-yl). Retrieved from [Link]

Sources

solvent-free synthesis of N-substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Synthesis of N-Substituted Indoles

Executive Summary & Rationale

The N-substitution of indoles is a pivotal transformation in medicinal chemistry, given the prevalence of the indole scaffold in pharmaceuticals (e.g., Indomethacin, Ondansetron). Traditional methods utilize dipolar aprotic solvents (DMF, DMSO) and strong bases (NaH), which pose significant safety, environmental, and purification challenges.

This guide details three solvent-free methodologies that eliminate Volatile Organic Compounds (VOCs) from the reaction phase. By leveraging alternative energy sources (Microwave, Mechanical) and surface-active solid supports, these protocols offer:

  • Enhanced Atom Economy: Reduction of auxiliary substances.

  • Safety: Elimination of thermal runaway risks associated with NaH/DMF.

  • Simplified Workup: Products often isolated via simple filtration or minimal extraction.

Mechanistic Insight: Reactivity in the Absence of Solvent[1]

In solvent-free conditions, the reaction medium is the reagent mixture itself. Success relies on maximizing interfacial contact and energy transfer.

  • The "Melt" Phase: Many organic solids form a eutectic melt upon mixing or heating, allowing diffusion-controlled reactivity similar to solution chemistry but at much higher concentrations.

  • Surface Catalysis: For solid supports (e.g., Alumina, Clay), the pore structure acts as a "micro-reactor," stabilizing polar transition states (like the nitrogen anion) through surface hydroxyl interactions.

  • Mechanical Activation: In ball milling, shear forces generate localized "hot spots" (plasma-like states) and break crystal lattices, exposing fresh reactive surfaces continuously.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your substrate.

IndoleSynthesis Start Target: N-Substituted Indole Electrophile Select Electrophile Type Start->Electrophile Michael Michael Acceptor (Acrylates, Enones) Electrophile->Michael Conjugate Addition AlkylHalide Alkyl/Aryl Halide (R-X) Electrophile->AlkylHalide SN2 / Coupling MethodA Method A: MW-Assisted Aza-Michael Michael->MethodA Best Yields Equip Available Equipment? AlkylHalide->Equip MW Microwave Reactor Equip->MW Rapid Heating Mill Ball Mill / Shaker Equip->Mill High Energy None Standard Heating/Stirring Equip->None Low Cost MethodC Method C: Solid-State Phase Transfer MW->MethodC MethodB Method B: Mechanochemical Alkylation Mill->MethodB None->MethodC

Figure 1: Decision matrix for selecting the appropriate solvent-free synthesis method based on electrophile type and available equipment.

Method A: Microwave-Assisted Aza-Michael Addition

Principle: Microwave irradiation provides direct dielectric heating, efficiently activating the polar transition state of the aza-Michael addition on a basic solid support.

Reagents:

  • Indole derivative (1.0 equiv)[1][2]

  • Michael Acceptor (e.g., Methyl acrylate, Acrylonitrile) (1.2 equiv)

  • Catalyst: Basic Alumina (

    
    ) or KF/Alumina (40% w/w).
    

Protocol:

  • Adsorption: In a mortar, mix the indole (2 mmol) and Michael acceptor (2.4 mmol) with Basic Alumina (0.5 g). Grind gently until a homogeneous free-flowing powder is obtained.

    • Note: If the mixture is sticky, add more alumina. The solid support acts as both base and heat sink.

  • Irradiation: Transfer the powder into a borosilicate glass vial. Place in a microwave reactor (e.g., CEM or Anton Paar).

    • Settings: Power = 300W (or moderate setting), Temperature Limit = 80°C.

    • Time: Irradiate for 3–5 minutes. (Pulsed mode: 1 min on, 30s off is recommended for domestic ovens to prevent overheating).

  • Workup: Cool the vial. Add Ethyl Acetate (10 mL) to the solid residue and stir/vortex for 2 minutes to desorb the product.

  • Filtration: Filter off the alumina.

  • Isolation: Evaporate the solvent. Recrystallize if necessary (often high purity >90% is achieved directly).

Scope & Limitations:

  • Excellent for electron-deficient olefins.[3][4]

  • Sterically hindered indoles (e.g., 2,3-disubstituted) may require longer times (10-15 min).

Method B: Mechanochemical N-Alkylation (Ball Milling)

Principle: High-energy ball milling utilizes kinetic energy to fracture crystal lattices, creating momentary plasma-like conditions that drive the reaction between the indole anion and alkyl halide without bulk solvent.

Reagents:

  • Indole derivative (1.0 equiv)[1][2]

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base: Powdered KOH (2.0 equiv)

  • Additive (Optional): 18-Crown-6 (5 mol%) can accelerate reaction but is not strictly necessary.

Protocol:

  • Loading: Into a 10 mL stainless steel or Zirconia (

    
    ) grinding jar, add:
    
    • Indole (1.0 mmol)[5]

    • Powdered KOH (2.0 mmol)

    • Alkyl Halide (1.1 mmol)

    • Two 10mm stainless steel balls (or equivalent mass in smaller balls).

  • Milling: Secure the jar in a planetary ball mill (e.g., Retsch PM100).

    • Frequency: 20–25 Hz (400–500 rpm).

    • Time: 20–40 minutes.[6][7]

    • Safety Note: Monitor jar temperature. If >50°C, pause to cool.

  • Extraction: Open the jar (caution: pressure release). Add water (10 mL) to dissolve the salt byproducts.

  • Filtration/Extraction: The product usually precipitates as a solid. Filter and wash with water. If oily, extract with minimal green solvent (e.g., 2-MeTHF or EtOAc).

Mechanism Visualization:

BallMilling Input Indole (Solid) + KOH (Solid) + R-X Shear Shear Forces / Impact (Ball Mill) Input->Shear Lattice Crystal Lattice Breakdown (Surface Activation) Shear->Lattice Deprotonation Indole Deprotonation (Indole-K+ species) Lattice->Deprotonation Coupling Nucleophilic Attack on R-X Deprotonation->Coupling Product N-Substituted Indole + KX Coupling->Product

Figure 2: Mechanochemical pathway for solid-state N-alkylation.

Method C: Solid-State Phase Transfer (Thermal/Melt)

Principle: For labs without ball mills, a "melt" method using a Phase Transfer Catalyst (PTC) works effectively. The PTC (TBAI) acts as a surfactant, facilitating the interaction between the solid base and the organic reactants in a semi-molten state.

Reagents:

  • Indole (1.0 equiv)[2]

  • Alkyl Halide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or KOH (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (10 mol%)

Protocol:

  • Mixing: In a round-bottom flask, mix Indole (2 mmol), Base (4 mmol), and TBAI (0.2 mmol).

  • Addition: Add the Alkyl Halide.

  • Heating: Heat the mixture to 60–80°C in an oil bath with vigorous magnetic stirring.

    • Observation: The mixture will likely turn into a thick paste or melt.

  • Duration: Monitor by TLC (usually 1–3 hours).

  • Workup: Add water (10 mL) to dissolve inorganic salts. Filter the solid product or extract with EtOAc.

Comparative Data & Yields

SubstrateElectrophileMethod A (MW)Method B (Mill)Method C (Melt)
IndoleMethyl Acrylate92% (3 min) 65% (40 min)70% (2 hrs)
IndoleBenzyl BromideN/A88% (20 min) 82% (1.5 hrs)
5-BromoindoleEthyl IodideN/A85% (30 min) 78% (2 hrs)
2-MethylindoleAcrylonitrile89% (5 min)60% (45 min)65% (3 hrs)

Table 1: Comparison of isolated yields across different methodologies. Method A is superior for Michael additions; Method B is superior for alkylations.

Critical Troubleshooting (Expertise & Experience)

  • Exotherm Management: Solvent-free reactions have low heat capacity. In Method B (Milling), if the jar becomes too hot to touch, the indole may polymerize. Solution: Use programmed pauses (e.g., 5 min run, 2 min pause).

  • Sticky Solids: In Method A, if the reaction turns into a gummy paste, microwave energy absorption becomes uneven (hotspots). Solution: Increase the amount of Alumina support to maintain a powder consistency.

  • Incomplete Conversion: Indole is a weak acid (

    
    ). If conversion stalls in Method C, add a trace amount (2 drops) of water. This creates a localized "omega phase" on the surface of KOH, drastically increasing basicity (interfacial activation).
    

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[8][9][10] Green Chemistry, 1(1), 43-55. [Link]

  • Moghaddam, F. M., et al. (2006). KF/Al2O3 Mediated Aza-Michael Addition of Indoles to Electron-Deficient Olefins.[4] Letters in Organic Chemistry, 3(2), 157-160.[4] [Link]

  • Mack, J., & Sharninghausen, T. (2013). Mechanochemical synthesis of N-substituted indoles. Green Chemistry. [Link]

  • Perumal, P. T., et al. (2009). Solid-state synthesis of N-alkyl indoles. Synthetic Communications, 39, 123-130. [Link]

Sources

Technical Application Note: Strategic Utilization of 2-(5-Methoxy-indol-1-yl)-1-phenylethanol in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

2-(5-methoxy-indol-1-yl)-1-phenylethanol represents a high-value "bifunctional" building block in modern medicinal chemistry. Its structural utility is derived from two distinct pharmacophoric elements:

  • The 5-Methoxyindole Core: A privileged scaffold found in diverse bioactive molecules, including melatonin receptor agonists (e.g., Agomelatine), serotonin modulators, and NSAID analogs (e.g., Indomethacin). The 5-methoxy group provides critical electron density, influencing

    
     stacking interactions in protein binding pockets.
    
  • The

    
    -Hydroxy-Phenylethyl Linker:  This moiety serves as a versatile "chemical handle." It allows for divergent synthesis—acting either as a hydrogen-bond donor in its native state or as a precursor for cyclization, oxidation, or substitution reactions.
    

This guide details the regioselective synthesis of this scaffold and provides protocols for its transformation into complex fused heterocyclic systems, specifically targeting kinase inhibitors and GPCR ligands.

Part 2: Synthesis Protocol – Regiocontrolled -Alkylation

The primary challenge in synthesizing


-substituted indoles is controlling regioselectivity between the Nitrogen (

) and the Carbon (

) positions. Furthermore, the reaction with styrene oxide requires precise control to ensure ring opening occurs at the terminal carbon (

-attack) rather than the benzylic position.
Mechanism of Selectivity
  • Regioselectivity (Indole): The indole anion (indolide) is an ambident nucleophile. Hard bases (NaH, KH) in polar aprotic solvents favor charge localization on Nitrogen (

    
    -alkylation).
    
  • Regioselectivity (Epoxide): Under basic conditions, nucleophilic attack on styrene oxide is sterically driven, favoring the less substituted terminal carbon.

Protocol: Synthesis of 2-(5-methoxy-indol-1-yl)-1-phenylethanol

Materials:

  • 5-Methoxyindole (1.0 equiv)

  • Styrene Oxide (1.2 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Anhydrous DMF (Dimethylformamide)

  • Saturated NH

    
    Cl solution (quenching)[2]
    

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-Methoxyindole (10 mmol, 1.47 g) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (15 mmol, 0.60 g) portion-wise over 15 minutes. Caution: H

    
     gas evolution.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a reddish-brown (formation of the indolide anion).
    
  • Epoxide Addition: Add Styrene Oxide (12 mmol, 1.37 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours.

    • Note: Heating is required to overcome the activation energy of the epoxide opening, but excessive heat (>100°C) may promote polymerization.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The product typically appears at

    
    , lower than the starting indole.
    
  • Workup: Cool to 0°C. Quench carefully with sat. NH

    
    Cl (10 mL). Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Gradient: 10%
    
    
    40% EtOAc in Hexanes).

Yield Expectation: 75–85% as a viscous pale-yellow oil or low-melting solid.

Part 3: Divergent Application Workflows

Once synthesized, the scaffold can be diverted into three distinct chemical spaces.

Application A: Intramolecular Cyclization (The Pyrrolo[1,2-a]indole Route)

This pathway constructs tricyclic cores common in mitomycin antibiotics.

  • Reagent:

    
    -Toluenesulfonic acid (
    
    
    
    TsOH) or BF
    
    
    OEt
    
    
    .
  • Mechanism: Friedel-Crafts alkylation.[3] The hydroxyl group is activated (protonated or complexed), generating a transient carbocation which is intercepted by the electron-rich C2 position of the indole.

  • Protocol: Reflux the starting material in Toluene with 10 mol%

    
    TsOH for 2 hours with Dean-Stark water removal.
    
Application B: Oxidation to Phenacyl Indoles

This creates a ketone handle, increasing the acidity of the


-protons and allowing for further condensation reactions.
  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Protocol: Treat substrate (1 equiv) with DMP (1.2 equiv) in CH

    
    Cl
    
    
    
    at 0°C
    
    
    RT for 2 hours.
Application C: Mitsunobu Functionalization

Inverts the stereocenter (if chiral starting material is used) or installs nitrogen nucleophiles (azides, phthalimides).

  • Reagents: PPh

    
    , DIAD, Diphenylphosphoryl azide (DPPA).
    
  • Utility: Synthesis of tryptamine-like analogs with extended linkers.

Part 4: Visualization of Pathways

The following diagram illustrates the strategic divergence from the core building block.

IndolePathways Start 5-Methoxyindole Reagent Styrene Oxide (NaH/DMF, 60°C) Start->Reagent Core 2-(5-methoxy-indol-1-yl)- 1-phenylethanol (CORE SCAFFOLD) Reagent->Core Regioselective N-Alkylation Cyclic Pyrrolo[1,2-a]indole (Tricyclic Core) Core->Cyclic Acid Catalysis (pTsOH, Reflux) Friedel-Crafts Ketone 1-(2-oxo-2-phenylethyl) -5-methoxyindole Core->Ketone Oxidation (DMP or Swern) Azide 1-(2-azido-2-phenylethyl) -5-methoxyindole Core->Azide Mitsunobu (PPh3, DIAD, DPPA)

Caption: Divergent synthesis pathways from the 2-(5-methoxy-indol-1-yl)-1-phenylethanol scaffold.

Part 5: Analytical Data & Troubleshooting

Diagnostic NMR Signals ( H NMR, 400 MHz, CDCl )
PositionChemical Shift (

)
MultiplicityInterpretation
O-Me 3.85 ppmSinglet (3H)Characteristic 5-methoxy group.
N-CH

4.20 – 4.45 ppmMultiplet (2H)Diastereotopic protons adjacent to Nitrogen.
CH-OH 5.05 – 5.15 ppmMultiplet (1H)Benzylic methine proton; shift confirms

-attack.
Indole-C2 7.05 ppmDoubletConfirmation that C2 is unsubstituted (N-alkylation success).
OH 2.50 ppmBroad SingletDisappears on D

O shake.
Troubleshooting Guide
  • Issue: Formation of C3-alkylated byproduct.

    • Cause: Incomplete deprotonation or use of soft base (e.g., K

      
      CO
      
      
      
      ).
    • Solution: Ensure NaH is fresh; switch solvent to HMPA/DMF mix to increase anion reactivity.

  • Issue: Polymerization of Styrene Oxide.

    • Cause: Reaction temperature too high or addition too fast.

    • Solution: Add epoxide at 0°C, then warm slowly. Keep T < 65°C.

References

  • Regioselective N-Alkylation of Indoles

    • Source: BenchChem Technical Support.[2][4] "Selective N-Alkylation of Indoles."

  • Indole Reactivity with Epoxides

    • Title: Enantioselective Catalytic Synthesis of N-alkyl
    • Source: MDPI (Molecules 2020).
    • URL:[Link]

  • Biological Activity of Indole Scaffolds

    • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure.

    • Source: MDPI (Biomolecules 2024).
    • URL:[Link]

  • Mechanistic Insight on Styrene Oxide Opening

    • Title: Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transform
    • Source: ChemRxiv (2025).
    • URL:[Link][5]

Sources

Application Note: Microwave-Assisted Synthesis of Indole-3-Ethanol (Tryptophol) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-ethanol (tryptophol) and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as precursors for bioactive alkaloids, sleep-regulating drugs, and antifungal agents. Traditional thermal synthesis (Fischer indolization) often suffers from prolonged reaction times (12–24 hours), harsh acidic conditions, and difficult purification profiles due to polymerization side products.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid generation of tryptophol derivatives via the Grandberg modification of the Fischer indole synthesis. By utilizing dielectric heating, this method reduces reaction times to minutes, improves atom economy, and enables the use of green solvent systems (water/ethylene glycol).

Theoretical Framework

The Microwave Advantage: Dielectric Heating

Unlike conventional convective heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) generates heat internally through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., water, ethanol) align with the oscillating electric field. The friction from this realignment generates rapid, volumetric heat.

  • The "Specific Microwave Effect": In the context of the Fischer synthesis, microwave irradiation helps overcome the high activation energy required for the [3,3]-sigmatropic rearrangement step, which is the rate-determining step in indole formation.

Reaction Mechanism: The Grandberg Modification

The most efficient route to tryptophol derivatives is the reaction of phenylhydrazines with 2,3-dihydrofuran . This elegant cascade reaction avoids the need for pre-formed aldehydes.

Mechanism Steps:

  • Condensation: Phenylhydrazine attacks 2,3-dihydrofuran to form a hydrazone.

  • Isomerization: Ring opening and tautomerization to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The key concerted step forming the C-C bond.

  • Cyclization & Elimination: Intramolecular attack and loss of ammonia (

    
    ) to yield the indole core.
    

GrandbergMechanism Reactants Phenylhydrazine + 2,3-Dihydrofuran Hydrazone Hydrazone Intermediate Reactants->Hydrazone Acid Cat. Microwave Rearrangement [3,3]-Sigmatropic Rearrangement (Rate Limiting) Hydrazone->Rearrangement Heat Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Product Indole-3-Ethanol (Tryptophol) Cyclization->Product

Figure 1: The Grandberg modification of the Fischer Indole Synthesis pathway.

Experimental Protocols

Protocol A: General Batch Synthesis of Tryptophol

Target: Synthesis of Indole-3-ethanol from Phenylhydrazine HCl. Scale: 1.0 mmol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Vessel: 2–5 mL Microwave Process Vial (Pyrex, pressure rated to 20 bar).

  • Reactant A: Phenylhydrazine hydrochloride (145 mg, 1.0 mmol).

  • Reactant B: 2,3-Dihydrofuran (77 mg, 1.1 mmol, 1.1 equiv).

  • Solvent: Water (3 mL) or Water/Ethanol (1:1 v/v).

  • Catalyst: 4%

    
     (aq) or 
    
    
    
    (0.5 equiv).
Step-by-Step Workflow
  • Preparation: In the microwave vial, dissolve Phenylhydrazine HCl in the solvent system.

  • Addition: Add 2,3-Dihydrofuran dropwise. Note: Reaction is exothermic; slight warming may occur.

  • Sealing: Cap the vial with a PTFE/Silicone septum and crimp seal.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 150°C.

    • Hold Time: 5–10 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

  • Workup:

    • Decap the vial.

    • Extract the mixture with Ethyl Acetate (3 x 5 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Flash chromatography (Hexane:EtOAc 7:3).

Workflow cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Isolation Step1 Dissolve Phenylhydrazine in Water/EtOH Step2 Add 2,3-Dihydrofuran (1.1 equiv) Step1->Step2 Step3 Seal Vial (PTFE Septum) Step2->Step3 Step4 Irradiate: 150°C, 5-10 min Max Pressure: 15 bar Step3->Step4 Step5 Cool to <50°C Step4->Step5 Step6 Extract (EtOAc) & Purify (Flash Chrom.) Step5->Step6

Figure 2: Experimental workflow for batch microwave synthesis.

Protocol B: Synthesis of Substituted Derivatives (Substrate Scope)

Target: 5-Methoxy-tryptophol or 7-Ethyl-tryptophol.[9] Rationale: Substituents on the hydrazine ring dictate the electronics of the final indole. Electron-Donating Groups (EDGs) generally accelerate the reaction, while Electron-Withdrawing Groups (EWGs) may require higher temperatures.

Modifications
  • Substrate: Use 4-methoxyphenylhydrazine HCl (for 5-OMe-tryptophol) or 2-ethylphenylhydrazine HCl (for 7-Et-tryptophol).

  • Solvent System: Ethylene Glycol/Water (1:1). Ethylene glycol increases the loss tangent (

    
    ), improving heating efficiency for difficult substrates.
    
  • Temperature: Increase to 160°C–170°C for EWG-substituted hydrazines.

Data Presentation: Substrate Effects
EntryHydrazine Substituent (R)Product (Indole Derivative)Temp (°C)Time (min)Yield (%)
1 H (Unsubstituted)Tryptophol150592
2 4-OMe (EDG)5-Methoxy-tryptophol140588
3 4-F (EWG)5-Fluoro-tryptophol1601081
4 2-Ethyl (Steric)7-Ethyl-tryptophol155885
5 4-NO2 (Strong EWG)5-Nitro-tryptophol1801565

Data aggregated from internal optimization and literature averages [1, 2].

Optimization & Troubleshooting

Solvent Selection

The choice of solvent is critical in MAOS.

  • Water: Excellent microwave absorber (

    
    ), green, promotes the "hydrophobic effect" accelerating organic reactions.
    
  • Ethylene Glycol: High boiling point (197°C) and high loss tangent (

    
    ). Use this for reactions requiring >150°C to avoid generating excessive internal pressure.
    
Pressure Management

Critical Safety Note: The reaction generates ammonia (


) gas as a byproduct.
  • Vessel Headspace: Do not fill vials more than 60% volume.

  • Pressure Limits: Modern reactors have automatic shut-offs. If pressure spikes >18 bar, the run will abort.

  • Mitigation: If pressure limits are consistently tripped, reduce the reaction scale or use a lower temperature with extended time.

References

  • Process Intensification of Continuous Flow Synthesis of Tryptophol. Industrial & Engineering Chemistry Research. (2018). Describes the kinetic parameters and microwave flow optimization for phenylhydrazine + dihydrofuran. [Link]

  • Microwave-Assisted Synthesis of Indole-Derivatives via Cycloisomerization. Tetrahedron. (2010).[6] Provides background on green, water-based indole synthesis protocols. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. PMC. Reviews the general principles of microwave heating in heterocyclic chemistry. [Link]

Sources

Troubleshooting & Optimization

separating regioisomers of indole-styrene oxide adducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-Styrene Oxide Adduct Separation

Case ID: ISO-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Regioisomer Challenge

Welcome to the technical support hub for indole-styrene oxide coupling. You are likely here because your Friedel-Crafts alkylation of indole with styrene oxide yielded a mixture of regioisomers (and likely stereoisomers), creating a complex separation challenge.

The reaction typically produces two distinct constitutional isomers based on which carbon of the epoxide ring the indole attacks:

  • 
    -Adduct (Benzylic attack):  Indole attacks the substituted carbon. Thermodynamic product (often favored by carbocation stability).
    
  • 
    -Adduct (Terminal attack):  Indole attacks the less hindered carbon. Kinetic product (favored by steric control).
    

This guide provides self-validating protocols to identify, separate, and control these species.

Module 1: Diagnostic & Identification (NMR)

User Issue: "I have two sets of peaks in my crude NMR. Which isomer is which?"

Technical Analysis: The most reliable distinction lies in the


H NMR chemical shift of the proton on the carbon bearing the hydroxyl group .
  • 
    -Adduct:  The indole is at the benzylic position. The hydroxyl is on the terminal carbon (primary alcohol). The protons 
    
    
    
    to the -OH are methylene protons (
    
    
    ).
  • 
    -Adduct:  The indole is at the terminal position. The hydroxyl is at the benzylic position (secondary alcohol). The proton 
    
    
    
    to the -OH is a methine proton (
    
    
    ).
Decision Tree: Structural Assignment

NMR_Assignment Start Analyze 1H NMR Spectrum (3.5 - 5.5 ppm region) CheckMethine Locate proton attached to carbon bearing the -OH group Start->CheckMethine SignalType Signal Multiplicity? CheckMethine->SignalType Doublet Doublet of Doublets (dd) (Methine proton) SignalType->Doublet 1H Integration Multiplet Multiplet/Two distinct signals (Methylene protons) SignalType->Multiplet 2H Integration ResultBeta RESULT: Beta-Adduct (Indole at terminal C) (-CH(OH)Ph shift ~4.8-5.2 ppm) Doublet->ResultBeta ResultAlpha RESULT: Alpha-Adduct (Indole at benzylic C) (-CH2OH shift ~3.8-4.2 ppm) Multiplet->ResultAlpha

Figure 1: NMR logic flow for distinguishing regioisomers based on the carbinol proton environment.

Module 2: Chromatographic Separation (HPLC)

User Issue: "My peaks are co-eluting or tailing on a standard C18 column."

Troubleshooting Protocol: Indole-styrene oxide adducts are structurally similar aromatic isomers. Standard C18 columns rely on hydrophobicity, which may not differ significantly between the two. You need


-

selectivity
.
Recommended Stationary Phases
  • Phenyl-Hexyl / Biphenyl: These phases interact with the

    
    -electrons of the indole and phenyl rings. The 
    
    
    
    -adduct (more sterically crowded around the aromatic centers) interacts differently than the linear
    
    
    -adduct.
  • PFP (Pentafluorophenyl): Offers alternate selectivity if phenyl phases fail.

Method Optimization Table
ParameterStandard Condition (Start Here)Optimization for Resolution
Column C18 (3 µm or 5 µm)Biphenyl or Phenyl-Hexyl (Core-shell preferred)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.05% TFA (Sharper peaks for amines)
Mobile Phase B AcetonitrileMethanol (Promotes different

-interactions)
Gradient 5-95% B over 20 minIsocratic hold at 40-50% B (if

RT < 1 min)
Temperature 25°C15-20°C (Lower temp often improves isomer separation)
Workflow: Resolution Improvement

HPLC_Workflow Step1 Run Gradient 5-95% MeCN (C18 Column) Decision1 Resolution > 1.5? Step1->Decision1 Success Proceed to Prep/Analysis Decision1->Success Yes Fail1 Switch to Methanol (Change Selectivity) Decision1->Fail1 No Decision2 Resolution > 1.5? Fail1->Decision2 Decision2->Success Yes Fail2 Switch Column to Phenyl-Hexyl or Biphenyl Decision2->Fail2 No Decision3 Resolution > 1.5? Fail2->Decision3 Decision3->Success Yes Fail3 Optimize Temperature (Lower to 15°C) Decision3->Fail3 No

Figure 2: Step-by-step logic for resolving co-eluting aromatic regioisomers.

Module 3: Controlling Regioselectivity (Synthesis)

User Issue: "Separation is too difficult. How do I synthesize just ONE isomer?"

Root Cause Analysis: The regioselectivity is dictated by the "hardness" of the Lewis Acid catalyst and the solvent polarity.

  • 
    -Selective Conditions:  Favor an 
    
    
    
    -like mechanism where the benzylic carbocation is stabilized.
  • 
    -Selective Conditions:  Favor an 
    
    
    
    -like mechanism where steric hindrance at the
    
    
    -carbon directs attack to the
    
    
    -carbon.
Protocol: Biasing the Reaction
Desired IsomerCatalyst SystemMechanismKey Reference

-Adduct
(Benzylic)
In(OTf)

or Sc(OTf)

in MeCN
Electronic control (Carbocation stability)Bandini et al. [1]

-Adduct
(Terminal)
Silica Gel (surface catalysis) or Basic Alumina Steric control / H-bonding activationChakrabarty et al. [2]

Note: High temperatures generally erode selectivity. Perform reactions at 0°C to Room Temperature.

Frequently Asked Questions (FAQs)

Q: Why are my peaks tailing significantly? A: Indoles are nitrogenous bases. If your silica support has free silanols, the amine will interact, causing tailing.

  • Fix: Use a "End-capped" column. Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase (pH > 7) if using a pH-stable column (like C18 Hybrid). Alternatively, use 0.1% TFA (pH < 2) to fully protonate the amine and suppress silanol ionization.

Q: I see four peaks instead of two. What is happening? A: You are likely resolving diastereomers . Styrene oxide is chiral.[1] If you used racemic styrene oxide, you will form


, 

,

, and

combinations.
  • The

    
    -adduct has two chiral centers (one from epoxide, one created at attack site).
    
  • The

    
    -adduct has one chiral center (the benzylic alcohol).
    
  • Verification: Check if the peaks have identical Mass Specs (MS). If yes, they are stereoisomers.

Q: Can I use Chiral HPLC to separate the regioisomers? A: It is inefficient. First, separate the regioisomers (


 vs 

) using achiral Reverse Phase (Phenyl-Hexyl). Then, use Chiral HPLC (e.g., Chiralpak AD-H or OD-H) to separate the enantiomers of the purified regioisomer.

References

  • Bandini, M., Cozzi, P. G., Melchiorre, P., & Umani-Ronchi, A. (2002). Indium(III) Triflate-Catalyzed Regioselective Alkylation of Indoles with Epoxides. The Journal of Organic Chemistry, 67(15), 5386–5389.

  • Chakrabarty, M., Basak, R., & Ghosh, N. (2004). Silica gel-catalyzed reaction of indoles with epoxides: a safe and facile synthesis of 3-indolylalkanols. Tetrahedron Letters, 45(41), 7641-7643.

  • Kischel, J., Jovel, I., Mertins, K., Zapf, A., & Beller, M. (2006). A new efficient catalyst system for the Friedel–Crafts alkylation of indoles with epoxides. Organic Letters, 8(1), 19-22.

Sources

Technical Support Center: 5-Methoxyindole N-Alkylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield of 2-(5-methoxy-indol-1-yl)-1-phenylethanol Ticket ID: IND-5M-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are attempting to synthesize 2-(5-methoxy-indol-1-yl)-1-phenylethanol . This specific regioisomer requires the indole nitrogen to attack the terminal (less hindered) carbon of the styrene oxide ring.

The Critical Mechanism: To achieve this regioselectivity, you must operate under Basic Conditions (


-like mechanism) .
  • Basic Conditions: The indolyl anion attacks the less substituted carbon (terminal), yielding your target.

  • Acidic/Lewis Acid Conditions: The nucleophile attacks the benzylic carbon (stabilized carbocation character), yielding the wrong isomer (1-(5-methoxy-indol-1-yl)-1-phenylethanol) or C3-alkylated byproducts.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on pH/Catalyst choice.

ReactionPathway Start 5-Methoxyindole + Styrene Oxide Condition_Base Basic Conditions (NaH, KOH, Cs2CO3) Favors N-Attack Start->Condition_Base Condition_Acid Acidic/Lewis Acid (InCl3, LiClO4) Favors C3-Attack Start->Condition_Acid Transition_SN2 Transition State (Attack at Terminal C) Condition_Base->Transition_SN2 Deprotonation (N1-Anion) Transition_SN1 Transition State (Attack at Benzylic C) Condition_Acid->Transition_SN1 Epoxide Activation Target TARGET PRODUCT 2-(5-methoxy-indol-1-yl)- 1-phenylethanol Transition_SN2->Target Regioselective Opening WrongIsomer WRONG REGIOISOMER (Benzylic substitution) Transition_SN1->WrongIsomer Carbocation Control C3_Byproduct C3-Alkylated Byproduct Transition_SN1->C3_Byproduct Friedel-Crafts Type

Figure 1: Mechanistic divergence. Basic conditions are mandatory to target the terminal carbon and prevent C3-alkylation.

Standard Operating Protocol (High-Yield Method)

This protocol utilizes Cesium Carbonate (


)  in Acetonitrile (

)
or DMF . Cesium carbonate is preferred over NaH for this specific transformation as it suppresses polymerization of styrene oxide while providing sufficient basicity to deprotonate the indole N-H (

).
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Methoxyindole 1.0NucleophileEnsure purity; old samples oxidize to brown oligomers.
Styrene Oxide 1.2 - 1.5ElectrophileExcess required to account for hydrolysis/polymerization.

1.5 - 2.0BasePromotes N-alkylation; "Cesium Effect" aids solubility.
Acetonitrile SolventMediumMust be anhydrous. Water kills the epoxide.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solubilization: Dissolve 5-methoxyindole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: The solution may change color (yellow/orange) indicating anion formation.

  • Addition: Add Styrene Oxide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to reflux (

    
    ) for 12–16 hours.
    
    • Note: Monitor by TLC.[1][2] If conversion is <50% after 6 hours, add 0.3 equiv more Styrene Oxide.

  • Workup:

    • Cool to RT. Filter off solid inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with Water (x2) and Brine (x1).

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient, typically 80:20 to 60:40).

Troubleshooting Guide

Use the following logic flow to diagnose yield issues.

Troubleshooting Issue Start: Low Yield Observed CheckTLC Check TLC of Crude Issue->CheckTLC Result1 Result: Unreacted Indole Remains CheckTLC->Result1 Result2 Result: Indole Gone, Many Spots CheckTLC->Result2 Result3 Result: Product Spot + Baseline Streak CheckTLC->Result3 Action1 Cause: Base too weak or Epoxide dead. Fix: Switch to NaH/DMF or use fresh Epoxide. Result1->Action1 Action2 Cause: Polymerization or C3-Alkylation. Fix: Lower Temp, dilute reaction, check pH > 10. Result2->Action2 Action3 Cause: Product instability/Oligomers. Fix: Avoid acidic workup. Use basic alumina column. Result3->Action3

Figure 2: Diagnostic logic for yield optimization.

Common Failure Modes & Solutions

Q: My product contains a significant amount of C3-alkylated impurity.

  • Cause: The reaction medium was not basic enough, or the temperature was too high, allowing the thermodynamic C3-alkylation to compete.

  • Fix: Switch from

    
     to NaH (Sodium Hydride)  in DMF at 
    
    
    
    to RT. The deprotonated Indolyl anion (
    
    
    ) is a hard nucleophile and strictly prefers N-alkylation.
    • Protocol Adjustment: Treat indole with NaH (1.2 equiv) in DMF at

      
       for 30 min, then add styrene oxide. Stir at RT (do not reflux).
      

Q: The Styrene Oxide seems to disappear, but no product forms.

  • Cause: Styrene oxide is prone to polymerization (forming poly-styrene oxide) or hydrolysis to the diol if the solvent is "wet."

  • Fix:

    • Distill Styrene Oxide before use if it is old.

    • Use Molecular Sieves (4Å) in the reaction flask.

    • Add Styrene Oxide in two portions (0.8 equiv at start, 0.5 equiv after 4 hours).

Q: I am isolating the wrong regioisomer (2-phenyl-2-(indol-1-yl)ethanol).

  • Cause: You likely used a Lewis Acid catalyst or allowed the reaction to become acidic.

  • Fix: Verify the pH of your reaction. Ensure you are NOT using metal triflates or acidic silica. The attack at the benzylic position is characteristic of acid catalysis.

FAQ: Expert Insights

Q1: Can I use water as a solvent (Green Chemistry)?

  • Answer: Generally, no. While some literature suggests "on-water" reactions for epoxides, styrene oxide hydrolyzes to 1-phenyl-1,2-ethanediol rapidly in basic aqueous media. If you must use water, you need a surfactant (TPGS-750-M) and strict pH control, but yields are typically lower than in aprotic solvents.

Q2: Why is 5-methoxyindole giving lower yields than unsubstituted indole?

  • Answer: The methoxy group at C5 is an electron-donating group (EDG). While it increases the nucleophilicity of the ring, it also makes the C3 position more susceptible to electrophilic attack (side reactions). You must ensure the N-deprotonation is complete (using NaH) to direct the reaction to N1.

Q3: How do I confirm the regiochemistry without X-ray?

  • Answer: Use HMBC NMR .

    • Look for the correlation between the Indole N-CH2 protons and the Terminal Carbon of the ethyl chain.

    • Target (Terminal Attack): The

      
       attached to Nitrogen will show a triplet or dd at 
      
      
      
      ppm. The CH-OH will be a benzylic multiplet at
      
      
      ppm.
    • Wrong Isomer (Benzylic Attack): The N-CH proton will be a benzylic doublet/multiplet shifted downfield (

      
       ppm).
      

References

  • Regioselectivity in Epoxide Opening: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. Link

  • Indole N-Alkylation Standards: Heaney, H., & Ley, S. V. "N-Alkylation of indoles." Journal of the Chemical Society, Perkin Transactions 1, 1973, 499-500. Link

  • Base-Mediated Styrene Oxide Opening: Fringuelli, F., et al. "Regio- and stereoselective ring opening of styrene oxide with nitrogen nucleophiles." Journal of Organic Chemistry, 2004, 69(22), 7745-7747. Link

  • Application Note on Indole/Epoxide Reactivity: BenchChem Protocols. "Ring-Opening Reactions of (S)-Styrene Oxide." Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

5-Methoxyindole derivatives (e.g., melatonin, indomethacin, synthetic cannabinoids like JWH-018 analogs) represent a critical scaffold in pharmacology. Their structural characterization relies heavily on mass spectrometry (MS). However, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI-CID) is not merely instrumental—it dictates the type of structural information retrieved.

This guide compares these two ionization "products" to help you select the optimal workflow for your specific analytical challenge.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Primary Ion Type Radical Cation (

)
Protonated Molecule (

)
Electron State Odd-electron (OE)Even-electron (EE)
Fragmentation Spontaneous, extensive, fingerprint-rich.Controlled (Collision Induced), side-chain dominant.
Best For... Isomer differentiation (e.g., 4- vs 5-methoxy), library matching (NIST), impurity profiling.Biological matrices (plasma/urine), metabolite ID, high-sensitivity quantification.

Mechanistic Deep Dive: The Fragmentation Pathways

To interpret the spectra, one must understand the causality of bond cleavage, which differs fundamentally between the two methods.

A. Electron Ionization (EI): The Radical-Driven Pathway

In EI (70 eV), the 5-methoxyindole core forms a highly energetic radical cation. The resonance stabilization of the indole ring directs specific cleavages.

  • Methyl Radical Loss (

    
    ):  The methoxy group is a primary fragmentation site. The radical cation loses a methyl radical (
    
    
    
    Da) to form a quinoid-like oxonium ion. This is often a base peak or major ion.[1]
  • Carbon Monoxide Loss (

    
    ):  Following methyl loss, the ring contracts or rearranges to eject neutral carbon monoxide (
    
    
    
    Da).
  • HCN Elimination: A signature of the indole core,

    
     (
    
    
    
    Da) is lost from the pyrrole ring, typically after the side chains have fragmented.

Key Diagnostic Ions (EI):

  • 
     160: Characteristic of pentyl-indole cleavage (common in synthetic cannabinoids).
    
  • 
     117/116: Indole core fragments.
    
  • 
    : Loss of 
    
    
    
    (Specific to ortho-substituted methoxybenzoyl isomers).[2]
B. ESI-CID: The Proton-Driven Pathway

In LC-MS/MS, the molecule is protonated (


).[3] Even-electron ions are more stable; fragmentation requires adding energy (Collision Induced Dissociation).
  • Side-Chain Cleavage: The proton typically localizes on the most basic site (e.g., the amide nitrogen in melatonin or the amine in tryptamines). Fragmentation is driven by charge-remote or charge-proximate mechanisms, usually cleaving the side chain before the indole ring opens.

  • Methoxy Stability: Unlike EI, the 5-methoxy group often remains intact during initial fragmentation. High collision energy (CE > 35 eV) is required to break the indole core or eject the methoxy group (often as methanol,

    
    , via rearrangement).
    

Visualization of Pathways

The following diagram contrasts the fragmentation logic of a generic 5-methoxy-3-alkylindole under both conditions.

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI ESI-CID (Soft) EI_M Molecular Ion (M+.) Radical Cation EI_Frag1 [M - CH3]+ Quinoid Ion EI_M->EI_Frag1 - Methyl Radical (15) EI_Frag3 [M - SideChain]+ Indole Core EI_M->EI_Frag3 Alpha Cleavage EI_Frag2 [M - CH3 - CO]+ Ring Contraction EI_Frag1->EI_Frag2 - CO (28) ESI_M Precursor [M+H]+ Even Electron ESI_Frag1 [M+H - Amide/Amine]+ Side Chain Loss ESI_M->ESI_Frag1 Low CE (10-20eV) ESI_Frag2 5-Methoxyindole Cation (Intact Core) ESI_Frag1->ESI_Frag2 Inductive Cleavage ESI_Frag3 Radical Cleavage (High Energy Only) ESI_Frag2->ESI_Frag3 High CE (>40eV) Structure 5-Methoxyindole Derivative Structure->EI_M Structure->ESI_M

Figure 1: Mechanistic divergence between radical-driven (EI) and proton-driven (ESI) fragmentation pathways.

Experimental Protocols (Self-Validating)

To ensure reproducibility, follow these protocols. These are designed to be self-validating by including specific quality control (QC) checkpoints.

Protocol A: EI-GC-MS for Isomer Differentiation

Objective: Distinguish 5-methoxy from 4-, 6-, or 7-methoxy isomers.

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL methanol. Derivatization (e.g., BSTFA) is required only if polar groups (OH, NH) cause peak tailing.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters: Source: 230°C; Electron Energy: 70 eV; Scan: 40–500 amu.

  • Validation Step (QC):

    • Check: Monitor the

      
       117/116 ratio.
      
    • Differentiation Rule: If identifying ortho-methoxy isomers (e.g., 4-methoxy), look for the

      
       (methoxy) vs. 
      
      
      
      (loss of
      
      
      or complex rearrangement) which is often unique to specific regioisomers [1].
    • Fail Criteria: If peaks are broad, clean the injection liner; non-volatile indoles may degrade thermally.

Protocol B: ESI-LC-MS/MS for Metabolite ID

Objective: Identify side-chain modifications while preserving the core.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. (Formic acid provides the protons for

    
    ).
    
  • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters:

    • Mode: Positive ESI.

    • Collision Energy (CE): Stepped (15, 30, 45 eV) to capture both labile side chains and core fragments.

  • Validation Step (QC):

    • Check: Inject a standard (e.g., Melatonin). Ensure the

      
       (
      
      
      
      233) yields the characteristic fragment at
      
      
      174 (loss of acetamide group) at 20 eV.
    • Fail Criteria: If

      
       (sodiated adduct) is dominant >50% of base peak, flush the system; sodium adducts do not fragment efficiently and will obscure structural data.
      

Comparative Data: Characteristic Ions

The table below summarizes the expected spectral data for a generic 5-methoxy-3-substituted indole (e.g., 5-MeO-DMT or Melatonin analogs).

Fragment TypeEI (

observed)
ESI-CID (

observed)
Structural Insight
Molecular Ion

(Strong intensity)

(Base peak)
MW Confirmation
Methoxy Loss

(Methyl radical)
Rare/Low IntensityEI confirms methoxy presence; ESI does not.
Side Chain

-cleavage (e.g.,

58 for DMT)
Neutral loss (e.g.,

,

)
ESI is superior for sequencing the side chain.
Indole Core

117, 130, 160

160 (5-methoxyindole cation)
Core stability marker.
Rearrangements McLafferty (if alkyl chain > C3)Retro-Diels-Alder (Rare)Specific to alkyl chain length.

Decision Workflow

Use this logic flow to determine the correct instrument for your sample.

DecisionMatrix Start Sample: 5-Methoxyindole Derivative Goal What is the analytical goal? Start->Goal Isomer Isomer Goal->Isomer Distinguish Regioisomers (4- vs 5-methoxy) Bio Bio Goal->Bio Quantify in Plasma / Identify Metabolites EI EI Workflow: Look for [M-15], [M-47] Compare Fingerprint Isomer->EI Use GC-EI-MS ESI ESI Workflow: Look for [M+H] Perform MS/MS (Stepped CE) Bio->ESI Use LC-ESI-MS/MS Result1 Result1 EI->Result1 Result: Structural Confirmation Result2 Result2 ESI->Result2 Result: Sensitivity & Purity

Figure 2: Method selection workflow based on analytical objectives.

References

  • Regioisomeric Differentiation: Clark, C. R., et al. (2016).[4] GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles. Journal of Pharmaceutical and Biomedical Analysis.

  • Cannabinoid Analysis: Thaxton-Weissenfluh, A., et al. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles. Journal of Analytical Toxicology.

  • General Fragmentation Rules: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard text for odd/even electron rules).
  • Melatonin Fragmentation: Bosin, T. R., & Beck, O. (1979). 5-Methoxytryptamine in the human pineal gland: identification and quantitation by mass fragmentography. Journal of Neurochemistry.

Sources

Strategic Control of Regioselectivity in Indole Functionalization: Markovnikov vs. Anti-Markovnikov

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Focus: Hydrofunctionalization of Alkenes/Alkynes with Indoles (C3/C2 Alkylation)

The Regioselectivity Landscape

In drug discovery, the indole scaffold is ubiquitous, yet its functionalization often suffers from "regiochemical monotony." The inherent nucleophilicity of the indole C3 position, combined with the stability of benzylic carbocations, overwhelmingly favors Markovnikov addition products when reacting with styrenes or alkynes under standard acidic conditions.

While Markovnikov products (branched alkylation) are valuable, the Anti-Markovnikov isomers (linear alkylation) represent a "privileged chemical space" often inaccessible through classical Friedel-Crafts manifolds. Accessing these linear isomers requires overriding the thermodynamic preference for stable carbocation intermediates, necessitating the use of advanced catalytic strategies such as metal-hydride insertion or photoredox catalysis.

This guide objectively compares the mechanistic drivers, performance metrics, and experimental protocols for both pathways, providing a roadmap for regiodivergent synthesis.

The Core Comparison
FeatureMarkovnikov PathwayAnti-Markovnikov Pathway
Primary Driver Electronic Control (Carbocation Stability)Steric/Kinetic Control or Radical Polarity
Typical Product Branched (e.g., 1,1-diarylalkane)Linear (e.g., 1,2-diarylalkane)
Key Reagents Bronsted/Lewis Acids (TsOH, BF₃·OEt₂)Transition Metals (Ni, Co), Photoredox
Atom Economy 100% (Hydroalkylation)100% (Hydroalkylation)
Operational Cost Low (Cheap acids, open air)High (Catalysts, ligands, inert atmosphere)

Mechanistic Divergence: The "Why"

To control the outcome, one must understand the distinct activation modes.

Pathway A: The Markovnikov "Stability Trap" (Acid Catalysis)

Under Bronsted acid catalysis (e.g., p-Toluenesulfonic acid), the reaction is driven by the protonation of the electrophile (alkyne/alkene).

  • Protonation: The alkene/alkyne accepts a proton to form the most stable carbocation (typically benzylic or tertiary).

  • Nucleophilic Attack: The indole C3 attacks this electrophilic center.

  • Result: The indole attaches to the more substituted carbon.

Pathway B: The Anti-Markovnikov "Kinetic Override" (Metal/Radical)

To achieve linearity, the mechanism must avoid the stable carbocation.

  • Hydrometallation (Ni/Co): A metal-hydride species inserts into the alkene. Steric bulk of the ligand forces the metal to the less hindered (terminal) position, placing the hydride on the internal carbon.

  • Reductive Elimination: The indole (or arene) is coupled to the metal-bound terminal carbon.

  • Result: The indole attaches to the less substituted carbon.

Regioselectivity Substrate Indole + Terminal Alkyne/Styrene Acid Acid Catalyst (H+) Substrate->Acid Catalyst Ni/Co Catalyst or Low Temp Control Substrate->Catalyst Carbocation Stable Carbocation (Internal + Charge) Acid->Carbocation Protonation Mark_Product Markovnikov Product (Branched/Internal) Carbocation->Mark_Product C3 Attack MetalInt Steric Metal-Alkyl (Terminal Metal) Catalyst->MetalInt Hydrometallation (Steric Control) AntiMark_Product Anti-Markovnikov Product (Linear/Terminal) MetalInt->AntiMark_Product C-C Bond Formation

Figure 1: Mechanistic bifurcation. Acid catalysis follows electronic stability (Markovnikov), while metal catalysis utilizes steric control to invert selectivity (Anti-Markovnikov).

Comparative Performance Data

The following data contrasts two leading methodologies: the Temperature-Controlled TsOH System (for alkynes) and the Nickel-Catalyzed System (for alkenes).

Case Study 1: Hydroindolation of Terminal Alkynes (TsOH Catalysis)

Source: Ganesan et al., Int. J. Mol.[1] Sci. (2025)

This system is unique because temperature alone switches the selectivity, offering a rare metal-free route to both isomers.

ParameterMarkovnikov Protocol (100°C)Anti-Markovnikov Protocol (55°C)
Target Structure Branched Bis(indolyl)alkaneLinear Bis(indolyl)alkane (or vinyl)
Catalyst p-Toluenesulfonic acid (TsOH)p-Toluenesulfonic acid (TsOH)
Solvent H₂O / MeOH (1:[2]1)H₂O / MeOH (1:[2]1)
Typical Yield 85 - 95%75 - 88%
Regioselectivity > 20:1 (Branched)> 15:1 (Linear)
Mechanism Thermodynamic EquilibrationKinetic Control
Case Study 2: Hydroalkylation of Styrenes (Ni vs. Acid)

Source: Hartwig et al., Nat. Chem. (2020) vs. Standard Friedel-Crafts

ParameterAcid Catalysis (Standard)Ni-Catalysis (Hartwig Method)
Selectivity Markovnikov (Branched)Anti-Markovnikov (Linear)
Site of Indole C3 (Nucleophilic)C2 (Directed/Catalytic)
Catalyst Load 5-10 mol% Lewis Acid10 mol% Ni(COD)₂, Bulky NHC Ligand
Substrate Scope Electron-rich styrenesUnactivated & Activated Alkenes
Key Limitation Polymerization of styreneHigh catalyst cost; O₂ sensitivity

Experimental Protocols

Protocol A: Metal-Free Regiodivergent Hydroindolation (Alkynes)

Best for: Rapidly generating scaffold diversity from cheap starting materials.

Reagents:

  • Indole (1.0 equiv)

  • Phenylacetylene (1.5 equiv)[2]

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (20 mol%)

  • Solvent: MeOH:H₂O (1:1 v/v)

Workflow:

  • Setup: In a screw-cap vial, dissolve Indole (2.0 mmol) and TsOH (0.4 mmol) in MeOH/H₂O (4 mL total).

  • Addition: Add Phenylacetylene (3.0 mmol) in one portion.

  • Divergence Step:

    • For Anti-Markovnikov (Linear): Heat the mixture to 55°C in an oil bath. Stir for 3-6 hours.

    • For Markovnikov (Branched): Heat the mixture to 100°C in an oil bath. Stir for 12-24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ (to neutralize TsOH).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Anti-Markovnikov: Look for methylene signals (–CH₂–CH₂–) in ¹H NMR around δ 3.0–4.5 ppm.

  • Markovnikov: Look for a methine quartet (–CH(CH₃)–) or singlet (–C(R)₂–) depending on substitution.

Protocol B: Ni-Catalyzed Anti-Markovnikov Hydroalkylation (Alkenes)

Best for: Accessing linear C2-alkylated indoles (high-value medicinal targets).

Reagents:

  • N-Methylindole (1.0 equiv) (Note: N-protection often required for Ni-catalysis)

  • Alkene (e.g., 1-octene or styrene) (2.0 equiv)

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: IPr or IPr* (Bulky NHC ligand) (10 mol%)

  • Hydride Source: PMHS (Polymethylhydrosiloxane) or similar silane[3]

Workflow:

  • Glovebox/Inert Setup: In a nitrogen-filled glovebox, mix Ni(COD)₂ and the NHC ligand in THF or Dioxane. Stir for 10 mins to form the active catalyst.

  • Substrate Addition: Add the indole and the alkene to the catalyst solution.

  • Reagent Addition: Slowly add the hydride source (PMHS).

  • Reaction: Seal the vessel and heat to 80-100°C for 16-24 hours.

  • Workup: Quench with water/NaOH to hydrolyze silanes. Extract with ether.

  • Purification: Flash chromatography.

Decision Matrix & Visualization

Use this logic flow to select the correct methodology for your target molecule.

DecisionTree Start Select Target Geometry Branch Branched Product (Markovnikov) Start->Branch Linear Linear Product (Anti-Markovnikov) Start->Linear Acid Use Acid Catalysis (TsOH, BF3) Branch->Acid Substrate_Check Substrate Type? Linear->Substrate_Check Acid_Cond Conditions: High Temp (100°C) Polar Solvent Acid->Acid_Cond Alkyne Terminal Alkyne Substrate_Check->Alkyne Alkene Alkene/Styrene Substrate_Check->Alkene TsOH_Low TsOH @ 55°C (Kinetic Control) Alkyne->TsOH_Low Ni_Cat Ni-Catalysis (Hartwig) or Photoredox Alkene->Ni_Cat

Figure 2: Strategic decision tree for selecting reaction conditions based on target regiochemistry and starting material.

References

  • Ganesan, A.; Kwon, Y.-U. (2025).[1] "Brønsted Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition." International Journal of Molecular Sciences, 26(18), 8757.[1] (Note: Year reflects recent indexing; verify specific volume/issue upon retrieval).

  • Saper, N. I.; Ohgi, A.; Small, D. W.; Semba, K.; Nakao, Y.; Hartwig, J. F. (2020).[4] "Nickel-catalyzed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions." Nature Chemistry, 12, 276–283.[4][5]

  • Twilton, J.; Le, C.; Zhang, P.; Shaw, M. H.; Evans, R. W.; MacMillan, D. W. C. (2017). "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 1, 0052.

  • Miller, D. C.; Ganley, J. M.; Musacchio, A. J.; Sherwood, T. C.; Ewing, W. R.; Knowles, R. R. (2019). "Anti-Markovnikov Hydroamination of Alkenes Enabled by PCET." Journal of the American Chemical Society, 141(42), 16590–16594.

Sources

A Comparative Guide to the IR Spectroscopy of N-Substituted Indole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Infrared (IR) spectroscopy of N-substituted indole alcohols, a class of molecules with significant interest in pharmaceutical and materials science research. By understanding their characteristic vibrational signatures, researchers can effectively elucidate molecular structures, monitor reactions, and assess purity. This document moves beyond a simple recitation of spectral data, offering a comparative framework grounded in the principles of vibrational spectroscopy and supported by experimental considerations.

Fundamental Principles of IR Spectroscopy in the Context of Indole Alcohols

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For N-substituted indole alcohols, the key functional groups that give rise to characteristic absorption bands are the hydroxyl group (-OH), the indole ring, and the alkyl chain connecting them.

  • The Hydroxyl Group (O-H Stretch): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this appears as a sharp, relatively weak band around 3600 cm⁻¹.[1][2] However, in the condensed phase (neat liquids or solids), extensive intermolecular hydrogen bonding occurs. This bonding weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become very broad and intense, typically appearing in the 3200-3550 cm⁻¹ region.[1][2] The breadth of the peak is a result of the various hydrogen-bonding environments present in the sample.[1]

  • The C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol moiety provides another key diagnostic peak. This absorption is typically strong and appears in the 1050-1260 cm⁻¹ range.[3][4] The exact position can give clues about the nature of the alcohol (primary, secondary, or tertiary).

  • The Indole Ring: The indole ring system has several characteristic vibrations.

    • N-H Stretch (for unsubstituted or C-substituted indoles): In indoles with a hydrogen on the nitrogen (like tryptophol), a characteristic N-H stretching vibration is observed around 3400 cm⁻¹.[5][6] This peak is generally sharper than the hydrogen-bonded O-H stretch.[1][7] For the N-substituted indole alcohols that are the focus of this guide, this peak will be absent.

    • C-H Stretches: Aromatic C-H stretching vibrations from the indole ring typically appear at wavenumbers slightly above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range.[3][4] Aliphatic C-H stretching from the alkyl substituent will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.[2][4]

    • C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and heterocyclic rings of indole give rise to a series of medium to strong absorptions in the 1450-1620 cm⁻¹ region.[6]

    • C-H Bending: Out-of-plane C-H bending vibrations of the aromatic protons are also characteristic and appear in the fingerprint region, typically between 700 and 900 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For the analysis of N-substituted indole alcohols, which are often viscous liquids or low-melting solids, Attenuated Total Reflectance (ATR)-FTIR is a highly suitable technique. ATR requires minimal to no sample preparation and provides high-quality spectra.[9][10]

Step-by-Step Methodology
  • Instrument and ATR Crystal Preparation:

    • Ensure the FTIR spectrometer is properly aligned and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the N-substituted indole alcohol sample (a few milligrams of a solid or a single drop of a liquid) directly onto the center of the ATR crystal.[11]

    • Ensure the entire surface of the crystal is covered to obtain a strong signal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After data acquisition, clean the ATR crystal and press thoroughly with a suitable solvent to prevent cross-contamination.

    • Process the acquired spectrum as needed (e.g., baseline correction).

G cluster_prep Sample Preparation & Setup cluster_analysis Analysis Workflow cluster_cleanup Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Crystal_Post Clean Crystal After Use Process_Data->Clean_Crystal_Post

Comparative Analysis of N-Substituted Indole Alcohols

To illustrate the utility of IR spectroscopy in distinguishing between different N-substituted indole alcohols, we will compare the expected spectral features of three representative compounds:

  • Tryptophol (3-(2-hydroxyethyl)indole): An isomer where the hydroxyethyl group is attached to the C3 position of the indole ring, leaving the N-H bond intact.

  • N-(2-hydroxyethyl)indole: The N-substituted analogue where the hydroxyethyl group is directly attached to the indole nitrogen.

  • N-(3-hydroxypropyl)indole: An N-substituted analogue with a longer alkyl chain between the indole nitrogen and the hydroxyl group.

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹) for Representative Indole Alcohols
Vibrational ModeTryptophol (3-substituted)N-(2-hydroxyethyl)indoleN-(3-hydroxypropyl)indoleRationale for Differences
O-H Stretch ~3200-3500 (broad, strong)~3200-3550 (broad, strong)~3200-3550 (broad, strong)The broad, strong absorption due to intermolecular hydrogen bonding is characteristic of all three alcohols.[1][2]
N-H Stretch ~3400 (medium, sharp)AbsentAbsentThis peak is only present in tryptophol as the nitrogen is part of the indole ring and bonded to a hydrogen.[5] In the other two compounds, the nitrogen is substituted.
Aromatic C-H Stretch ~3020-3080 (medium)~3020-3080 (medium)~3020-3080 (medium)Characteristic of the C-H bonds on the indole ring and is expected to be similar for all three compounds.[3][4]
Aliphatic C-H Stretch ~2850-2960 (medium)~2850-2960 (medium)~2850-2970 (stronger)All three compounds have sp³ hybridized C-H bonds. The intensity of this absorption is expected to be slightly greater for N-(3-hydroxypropyl)indole due to the additional CH₂ group.
C=C Ring Stretch ~1450-1620 (multiple bands)~1450-1620 (multiple bands)~1450-1620 (multiple bands)These absorptions are characteristic of the indole ring and are not expected to shift significantly with substitution on the side chain.[6]
C-O Stretch ~1050 (strong)~1075 (strong)~1060 (strong)The position of the C-O stretch can be subtly influenced by the electronic environment. The direct attachment to the nitrogen in the N-substituted examples may cause a slight shift compared to the C3-substituted tryptophol.

In-Depth Spectral Interpretation

The primary distinguishing feature between tryptophol and the N-substituted indole alcohols is the presence or absence of the N-H stretching vibration . A medium-intensity, relatively sharp peak around 3400 cm⁻¹ is a clear indicator of a hydrogen atom on the indole nitrogen, as seen in tryptophol.[5] Its absence in the spectra of N-(2-hydroxyethyl)indole and N-(3-hydroxypropyl)indole is a definitive marker of N-substitution.

All three compounds will exhibit a very prominent, broad O-H stretching band in the region of 3200-3550 cm⁻¹, characteristic of hydrogen-bonded alcohols.[1][2][3] This band is often the most intense in the spectrum.

Subtle differences may be observed in the aliphatic C-H stretching region (2850-2970 cm⁻¹). N-(3-hydroxypropyl)indole, with its three-carbon chain, will show more intense absorptions in this region compared to the two-carbon chains of tryptophol and N-(2-hydroxyethyl)indole, due to the greater number of C-H bonds.

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-C and C-N stretching, as well as various bending vibrations. While challenging to interpret fully without computational modeling, this region is unique for each molecule and can be used for definitive identification by comparison with a reference spectrum. The strong C-O stretching vibration between 1050-1100 cm⁻¹ will be a prominent feature in the fingerprint region for all three compounds.[3]

Conclusion

IR spectroscopy is a powerful and accessible tool for the structural analysis of N-substituted indole alcohols. By focusing on key spectral regions—the O-H stretch, the presence or absence of the N-H stretch, and the C-H and C-O stretching vibrations—researchers can rapidly differentiate between isomers and homologues. The use of ATR-FTIR simplifies the experimental workflow, allowing for rapid and reliable data acquisition. This guide provides a foundational framework for interpreting the IR spectra of this important class of compounds, enabling more efficient and accurate chemical characterization in a research and development setting.

References

  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer Involving Indole (Tryptophan) Radicals. Montclair State University Digital Commons. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Tryptophol. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptophol. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). Tryptophol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tryptophol. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • LibreTexts. (2023, August 29). ATR-FTIR. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyethyl)indole. PubChem. Retrieved from [Link]

  • mzCloud. (2014, November 14). 3 2 Hydroxyethyl indole. Retrieved from [Link]

  • Czornyj, G., & Fiero, J. (2011, January 28). Quality Verification of Incoming Liquid Raw Materials by FTIR Spectroscopy. American Pharmaceutical Review. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Image]. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxyethyl 1H-indole-1-carboxylate. Retrieved from [Link]

  • Chen, C.-C., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-indol-5-yl)ethan-1-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... [Image]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-(5-Methoxy-indol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")[1]

As a Senior Application Scientist, I must emphasize that 2-(5-Methoxy-indol-1-yl)-1-phenylethanol is a specialized research chemical. Unlike common solvents with century-long toxicological records, this compound—structurally a coupling of a 5-methoxyindole core and a phenylethanol moiety—likely lacks a compound-specific Safety Data Sheet (SDS) populated with exhaustive in vivo data.[1]

Therefore, we do not rely on the absence of evidence as evidence of safety. Instead, we apply Structural Read-Across protocols . We treat this molecule as a Novel Chemical Entity (NCE) possessing the combined hazard potentials of its parent substructures:

  • Indole Core: Known for skin/eye irritation and potential photosensitivity (oxidation to colored quinoids).

  • Phenylethanol Moiety: Potential central nervous system (CNS) activity and mucous membrane irritation.

The Directive: Handle with Universal Precautions assuming the compound is an irritant, potentially bioactive, and light-sensitive.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the NCE.[1]

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Indole derivatives are lipophilic.[1] While nitrile offers excellent splash resistance, a single thin layer may allow micro-permeation during prolonged handling. The outer glove is sacrificial; the inner glove is the final sterile barrier.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Aerosol Risk: Fine powders (electrostatic) can bypass standard safety glasses. Goggles seal the orbital area against airborne particulates during weighing.
Respiratory Engineering Control Primary: Certified Fume HoodPPE Secondary: N95/P100 (if outside hood)Inhalation Toxicology: Without established LC50 data, we assume respiratory sensitization potential. Engineering controls (hood) are superior to wearable respirators for routine bench work.
Body Defense Lab Coat (High-Neck, Cotton/Poly) + Tyvek® Sleeves (Optional)Contamination Control: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat sleeve.

Part 3: Operational Protocol (Step-by-Step)

This workflow integrates safety checks directly into the experimental process.

Phase 1: Pre-Operational Verification[1]
  • Light Check: Ensure the compound has been stored in an amber vial. Indoles are prone to photo-oxidation (turning pink/brown).[1] If the solid is discolored, check purity via LC-MS before use.

  • Workspace Prep: Clear the fume hood. Lay down a black background surface (or dark paper) if the powder is white, or white paper if the powder is off-white, to maximize visual contrast and detect spills immediately.

Phase 2: Weighing & Solubilization (Critical Control Point)

Goal: Solubilize the solid to eliminate inhalation risk immediately.[1]

  • Tare: Place the receiving vial (amber glass recommended) on the balance.

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not "dump."[2][3][4][5] Tap the spatula gently to control flow.

  • Solvent Addition:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are standard for this class.

    • Safety Note: DMSO penetrates skin rapidly and can carry the dissolved indole with it. Never touch a DMSO solution of this compound, even with single gloves.

  • Sealing: Cap the vial immediately after solvation. Vortex to dissolve.

Phase 3: Waste Disposal & Deactivation[1]
  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Solid Waste: Contaminated spatulas, weigh boats, and outer gloves must go into Hazardous Solid Waste , not general trash.

  • Spill Response:

    • Solid: Do not sweep (creates dust).[5] Cover with wet paper towels (solvent-soaked), then wipe up.[1]

    • Solution: Absorb with vermiculite or clay pads.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety decisions must be made.

SafetyProtocol Storage Cold Storage (-20°C, Amber Vial) Inspection Visual Inspection (Check for Oxidation) Storage->Inspection Retrieval PPE_Check PPE Verification (Double Nitrile Gloves) Inspection->PPE_Check Pass Waste Disposal (Haz. Solid/Liquid) Inspection->Waste Fail (Degraded) Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Don PPE Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent Weighing->Waste Spill/Debris Exp_Use Experimental Use Solubilization->Exp_Use Dissolved Exp_Use->Waste Cleanup

Figure 1: Operational workflow for handling 2-(5-Methoxy-indol-1-yl)-1-phenylethanol, highlighting the critical "Visual Inspection" and "PPE Verification" gates before open-air handling.

Part 5: Quantitative Physicochemical Data[1]

While specific experimental values may vary by batch, these are the theoretical and read-across properties relevant to safety and handling:

PropertyValue (Estimated/Read-Across)Operational Implication
Molecular Weight ~267.32 g/mol Non-volatile solid; dust hazard only.[1]
Predicted LogP ~2.5 - 3.0Lipophilic; likely to penetrate skin if dissolved in DMSO.[1]
Solubility High in DMSO, DMF, EtOH; Low in WaterUse organic solvents for cleaning spills.
Melting Point Likely >80°C (Solid)Stable at room temp, but store cold to prevent degradation.
pKa (Indole NH) N/A (Substituted at N1)The N1 substitution removes the acidic proton typical of indoles, altering reactivity compared to bare indole.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole. Retrieved from [Link][1]

    • Context: Baseline toxicity data for the indole core structure (Skin/Eye Irritant C
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Context: Federal standards for Chemical Hygiene Plans and PPE selection.[3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

    • Context: Guidelines for "Read-Across" hazard assessment when specific SDS d

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.